molecular formula C16H16 B1338045 3-(4-Biphenyl)-2-methyl-1-propene CAS No. 53573-00-5

3-(4-Biphenyl)-2-methyl-1-propene

Cat. No.: B1338045
CAS No.: 53573-00-5
M. Wt: 208.3 g/mol
InChI Key: ZRWNOQGLFCGKHV-UHFFFAOYSA-N
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Description

3-(4-Biphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNOQGLFCGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510397
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53573-00-5
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Biphenyl)-2-methyl-1-propene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 3-(4-Biphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Core Chemical Properties

This compound is a biphenyl derivative with a methylpropene substituent. The biphenyl moiety is a common scaffold in medicinal chemistry, known for its rigid structure which can facilitate interactions with biological targets. The lipophilic nature of the biphenyl group combined with the unsaturated propene chain suggests potential for various chemical modifications and biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53573-00-5ChemicalBook[1], BOC Sciences[2]
Molecular Formula C₁₆H₁₆ChemicalBook[1], BOC Sciences[2]
Molecular Weight 208.30 g/mol ChemicalBook[1], BOC Sciences[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Expected to be soluble in nonpolar organic solvents.Inferred from structure

Table 2: Spectroscopic Data (Predicted)

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons of the biphenyl group, vinyl protons of the propene group, methyl protons, and methylene protons.
¹³C NMR Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons.
IR Spectroscopy Characteristic peaks for C=C stretching (alkene and aromatic), C-H stretching (aromatic and aliphatic), and C-H bending.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (208.30).

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as a Wittig reaction or a Grignard reaction followed by dehydration. Below is a hypothetical experimental protocol for a Wittig-based synthesis.

Hypothetical Synthesis Workflow

G reagent1 Methyltriphenylphosphonium bromide ylide Methylenetriphenylphosphorane (Wittig Ylide) reagent1->ylide Reacts with reagent2 Strong Base (e.g., n-BuLi) reagent2->ylide to form reaction Wittig Reaction ylide->reaction ketone 1-(4-Biphenyl)propan-2-one ketone->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Hypothetical Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise while maintaining the temperature at 0 °C. Stir the resulting orange-red solution for 1-2 hours at room temperature to ensure complete formation of the methylenetriphenylphosphorane ylide.

  • Wittig Reaction: In a separate flask, dissolve 1-(4-biphenyl)propan-2-one in anhydrous THF. Cool this solution to 0 °C. Slowly add the ketone solution to the prepared ylide solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

G start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity Purity Assessment (e.g., HPLC, Elemental Analysis) final_product Characterized Compound purity->final_product structure_elucidation->purity

Caption: Standard workflow for the characterization of a synthesized organic compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 300 or 500 MHz NMR spectrometer.

    • ¹³C NMR: Use the same sample to record the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS):

    • Analyze a dilute solution of the compound using a mass spectrometer, for example, with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound. No studies have been identified that investigate its efficacy in any biological assays or its mechanism of action, including any involvement in cellular signaling pathways.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but a comprehensive profile of its chemical and physical properties is lacking in the scientific literature. The methodologies for its synthesis and characterization can be inferred from standard organic chemistry practices. Further experimental investigation is required to determine its physical constants, detailed spectroscopic data, and to explore any potential biological activities. The absence of such data presents an opportunity for novel research into the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 3-(4-Biphenyl)-2-methyl-1-propene (CAS: 53573-00-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific synthesis, detailed properties, and biological activity of 3-(4-Biphenyl)-2-methyl-1-propene is limited. This guide provides a comprehensive overview based on established chemical principles and data for structurally related compounds. All experimental protocols are proposed methodologies and require optimization.

Core Compound Information

This compound is an aromatic hydrocarbon featuring a biphenyl moiety linked to a methylpropene group. The biphenyl structure is a common pharmacophore found in numerous biologically active compounds, suggesting potential applications in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53573-00-5Chemical Abstracts Service
Molecular Formula C₁₆H₁₆N/A
Molecular Weight 208.30 g/mol N/A
Appearance Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Insoluble in water; Soluble in organic solventsPredicted

Table 2: Spectroscopic Data (Predicted)

TechniquePredicted Peaks
¹H NMR (CDCl₃) δ ~7.6-7.3 (m, 9H, biphenyl), ~4.9 (s, 1H, =CH₂), ~4.8 (s, 1H, =CH₂), ~3.4 (s, 2H, -CH₂-), ~1.8 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~145 (C), ~141 (C), ~140 (C), ~129 (CH), ~128 (CH), ~127 (CH), ~112 (=CH₂), ~45 (-CH₂-), ~22 (-CH₃)
Mass Spectrometry (EI) m/z 208 (M⁺), 193, 165, 91
Infrared (IR) ~3080 cm⁻¹ (=C-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1600, 1485 cm⁻¹ (Ar C=C stretch)

Potential Synthesis Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on its structure, two primary retrosynthetic approaches can be proposed: a Wittig reaction and a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis via Wittig Reaction

This approach involves the reaction of a phosphorus ylide with a ketone.

Experimental Workflow: Wittig Reaction

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product r1 Isopropyltriphenylphosphonium bromide p1 1. Ylide Formation: React Isopropyltriphenylphosphonium bromide with strong base in THF. r1->p1 r2 4-Biphenyl methyl ketone p2 2. Wittig Reaction: Add 4-Biphenyl methyl ketone to the ylide solution. r2->p2 r3 Strong Base (e.g., n-BuLi) r3->p1 r4 Anhydrous THF r4->p1 p1->p2 p3 3. Reaction Quench: Quench with saturated NH₄Cl solution. p2->p3 p4 4. Extraction & Purification: Extract with an organic solvent (e.g., ethyl acetate). Purify by column chromatography. p3->p4 product This compound p4->product

Caption: Proposed Wittig reaction workflow for synthesis.

Detailed Protocol:

  • Ylide Generation: To a stirred solution of isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at 0 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the phosphorus ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-biphenyl methyl ketone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction can be used to construct the biphenyl moiety first, followed by further modification.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Intermediate r1 4-Bromophenylacetone p1 1. Reaction Setup: Combine reactants and solvent in a reaction vessel. r1->p1 r2 Phenylboronic acid r2->p1 r3 Palladium Catalyst (e.g., Pd(PPh₃)₄) r3->p1 r4 Base (e.g., K₂CO₃) r4->p1 r5 Solvent (e.g., Toluene/Ethanol/Water) r5->p1 p2 2. Degassing: Degas the mixture by bubbling with an inert gas (e.g., Argon). p1->p2 p3 3. Heating: Heat the reaction mixture under reflux. p2->p3 p4 4. Work-up & Purification: Cool, extract with an organic solvent, and purify by column chromatography. p3->p4 intermediate 4-Biphenyl methyl ketone p4->intermediate

Caption: Suzuki-Miyaura coupling for the intermediate.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetone (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a solvent mixture, for example, toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by column chromatography to obtain 4-biphenyl methyl ketone. This intermediate can then be used in the Wittig reaction described above.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the biphenyl scaffold is present in many compounds with significant pharmacological activities. Biphenyl derivatives have been reported to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Hypothesized Signaling Pathway Involvement

Given the structural similarities to other biologically active biphenyls, this compound could potentially interact with various cellular signaling pathways. For instance, many anti-inflammatory biphenyl compounds are known to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism stimulus Inflammatory Stimuli membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A₂ membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox substrate for pgs Prostaglandins cox->pgs produces inflammation Inflammation pgs->inflammation mediates compound This compound (Hypothetical Inhibitor) compound->cox inhibits?

Caption: Potential inhibition of the COX pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further exploration in drug discovery due to its core biphenyl structure. The synthetic routes proposed herein offer a starting point for its chemical synthesis. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a battery of in vitro assays would be necessary to elucidate its potential biological activities, including but not limited to, cytotoxicity against various cancer cell lines, anti-inflammatory properties, and antimicrobial effects. Elucidation of its mechanism of action and identification of its molecular targets would be crucial next steps in evaluating its therapeutic potential.

3-(4-Biphenyl)-2-methyl-1-propene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and characterization data for 3-(4-Biphenyl)-2-methyl-1-propene. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₆
Molecular Weight 208.3 g/mol

Hypothetical Synthesis Protocol: Wittig Reaction

A plausible and widely utilized method for the synthesis of this compound is the Wittig reaction.[1][2][3] This reaction is renowned for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In this proposed synthesis, isopropyltriphenylphosphonium bromide is converted to its corresponding ylide, which then reacts with 4-biphenylcarboxaldehyde.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Biphenylcarboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should develop a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0°C for one hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-biphenylcarboxaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the proposed Wittig reaction synthesis.

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Ylide_Start Start: Isopropyltriphenylphosphonium Bromide Add_Base Add n-BuLi in THF at 0°C Ylide_Start->Add_Base Ylide_Formed Phosphorus Ylide Formation Add_Base->Ylide_Formed Reaction React at 0°C to RT Ylide_Formed->Reaction Aldehyde 4-Biphenylcarboxaldehyde in THF Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Compound This compound Compound->Kinase1 Inhibits

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3-(4-biphenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. The synthesis is approached through two distinct and well-established organometallic methodologies: the Wittig reaction and the Grignard reaction. This document furnishes detailed experimental protocols, quantitative data for reaction efficiency, and thorough characterization of the target compound. The guide is designed to be a practical resource for researchers in organic synthesis and drug development, offering a foundation for the production and further investigation of this biphenyl derivative.

Introduction

The biphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds and functional materials. Its presence can significantly influence the pharmacological and physicochemical properties of a molecule. The target compound, this compound, incorporates this biphenyl scaffold with an isobutylene unit, presenting a unique lipophilic structure with potential applications in medicinal chemistry as a building block for more complex molecules or as a standalone therapeutic agent. This guide details two robust and versatile synthetic strategies for its preparation, enabling researchers to access this compound for further studies.

Retrosynthetic Analysis

Two logical retrosynthetic pathways are considered for the synthesis of this compound:

  • Pathway A: The Wittig Reaction. This approach involves the disconnection of the double bond, leading to 4-biphenylcarboxaldehyde and an isopropyl-derived phosphorus ylide. The Wittig reaction is a powerful and widely used method for olefination of aldehydes and ketones.

  • Pathway B: The Grignard Reaction. This strategy involves the formation of a carbon-carbon bond between a 4-biphenylmethyl Grignard reagent and acetone. Subsequent dehydration of the resulting tertiary alcohol would yield the target alkene.

Synthetic Methodologies

Pathway A: Synthesis via Wittig Reaction

The Wittig reaction provides a direct and high-yielding route to the target alkene. The reaction proceeds in two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.2 eq.) in anhydrous toluene, add 2-bromopropane (1.0 eq.).

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

  • Suspend isopropyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at -78°C for 1 hour.

  • Add a solution of 4-biphenylcarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Starting Materials 4-Biphenylcarboxaldehyde, Isopropyltriphenylphosphonium bromideCommercially Available
Reagents n-Butyllithium, Anhydrous THFCommercially Available
Reaction Temperature -78°C to Room TemperatureAnalogous Wittig Reactions[1][2]
Reaction Time 12-18 hoursAnalogous Wittig Reactions
Typical Yield 75-85%Estimated from similar reactions[3]
Purification Method Flash Column ChromatographyStandard procedure for nonpolar compounds[4][5][6]
Pathway B: Synthesis via Grignard Reaction

The Grignard reaction offers an alternative route, constructing the carbon skeleton through the nucleophilic addition of an organomagnesium reagent to a ketone.

Step 1: Preparation of 4-(chloromethyl)-1,1'-biphenyl

  • To a solution of 4-phenylbenzyl alcohol (1.0 eq.) in dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(chloromethyl)-1,1'-biphenyl.

Step 2: Grignard Reaction and Dehydration

  • In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-(chloromethyl)-1,1'-biphenyl (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction.[7][8]

  • Once the Grignard reagent formation is initiated (as evidenced by gentle reflux), add the remaining solution of the chloride at a rate to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the reaction mixture to 0°C and add a solution of acetone (1.1 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude tertiary alcohol.

  • Without further purification, dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap for 4 hours to effect dehydration.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Starting Materials 4-(Chloromethyl)-1,1'-biphenyl, AcetonePrepared from 4-phenylbenzyl alcohol[9][10]
Reagents Magnesium Turnings, Anhydrous Diethyl EtherCommercially Available
Reaction Temperature Reflux (Ether)General Grignard Reaction Conditions[1]
Reaction Time Grignard: 2-3 hours; Dehydration: 4 hoursEstimated from similar reactions
Typical Yield 60-70% (over two steps)Estimated from similar reactions[11]
Purification Method Flash Column ChromatographyStandard procedure for nonpolar compounds[5][6]

Visualization of Synthetic Pathways and Workflows

Diagrams

Wittig_Reaction_Pathway Triphenylphosphine Triphenylphosphine Isopropyltriphenylphosphonium_Bromide Isopropyltriphenylphosphonium_Bromide Triphenylphosphine->Isopropyltriphenylphosphonium_Bromide Toluene, Reflux 2-Bromopropane 2-Bromopropane 2-Bromopropane->Isopropyltriphenylphosphonium_Bromide Ylide Ylide Isopropyltriphenylphosphonium_Bromide->Ylide THF, -78°C n-Butyllithium n-Butyllithium n-Butyllithium->Ylide Target_Molecule This compound Ylide->Target_Molecule Wittig Reaction 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde->Target_Molecule

Caption: Synthetic pathway for this compound via the Wittig reaction.

Grignard_Reaction_Pathway 4-Phenylbenzyl_alcohol 4-Phenylbenzyl_alcohol 4-(Chloromethyl)biphenyl 4-(Chloromethyl)biphenyl 4-Phenylbenzyl_alcohol->4-(Chloromethyl)biphenyl DCM Thionyl_chloride Thionyl_chloride Thionyl_chloride->4-(Chloromethyl)biphenyl Grignard_Reagent Grignard_Reagent 4-(Chloromethyl)biphenyl->Grignard_Reagent Diethyl Ether Magnesium Magnesium Magnesium->Grignard_Reagent Tertiary_Alcohol Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol Grignard Addition Acetone Acetone Acetone->Tertiary_Alcohol Target_Molecule This compound Tertiary_Alcohol->Target_Molecule Dehydration PTSA p-Toluenesulfonic acid PTSA->Target_Molecule

Caption: Synthetic pathway for this compound via the Grignard reaction.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reagent_Addition Reagent Addition (Ylide or Grignard) Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization

Caption: General experimental workflow for the synthesis and purification of the target molecule.

Characterization of this compound

The successful synthesis of the target compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the biphenyl protons, the vinylic protons, and the methyl protons. The aromatic protons of the biphenyl group will appear as a series of multiplets in the range of δ 7.3-7.6 ppm.[12] The two vinylic protons of the C=CH₂ group are diastereotopic and will likely appear as two distinct singlets or narrow multiplets around δ 4.8-5.1 ppm.[13] The methyl protons will appear as a singlet at approximately δ 1.8 ppm.[13] The benzylic CH₂ protons are expected to be a singlet around δ 3.4 ppm.

  • ¹³C NMR: The carbon NMR will show signals for the biphenyl carbons, with the quaternary carbons appearing between δ 138-142 ppm and the protonated aromatic carbons between δ 127-129 ppm.[12] The sp² carbons of the double bond are expected around δ 145 ppm (quaternary) and δ 112 ppm (CH₂). The methyl carbon should appear around δ 22 ppm, and the benzylic carbon around δ 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups:

Wavenumber (cm⁻¹)AssignmentIntensity
3030-3080C-H stretch (Aromatic & Vinylic)Medium
2850-2960C-H stretch (Aliphatic)Medium
~1645C=C stretch (Alkene)Medium
1600, 1485, 1450C=C stretch (Aromatic)Medium-Strong
~890=CH₂ out-of-plane bendStrong
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the cleavage of the benzylic bond, leading to a stable biphenylmethyl cation. Common fragments would include those corresponding to the biphenyl cation and loss of a methyl group.

Conclusion

This technical guide has outlined two effective and reproducible methods for the synthesis of this compound. Both the Wittig and Grignard reaction pathways offer viable routes to the target compound, with the choice of method depending on the availability of starting materials and the desired scale of the reaction. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers engaged in the synthesis of novel biphenyl-containing molecules for applications in drug discovery and materials science.

References

Retrosynthetic Analysis and Synthetic Strategies for 3-(4-Biphenyl)-2-methyl-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of the target molecule, 3-(4-biphenyl)-2-methyl-1-propene, a compound of interest in medicinal chemistry and materials science. Two primary synthetic routes are explored, originating from key bond disconnections. The first pathway employs a Wittig-type olefination, while the second utilizes a Grignard reaction. This document details the logical bond disconnections, identifies key precursors, and presents detailed experimental protocols for the forward synthesis of each intermediate and the final product. Quantitative data from analogous reactions are summarized to provide expected yields and reaction parameters. Diagrams generated using Graphviz illustrate the retrosynthetic logic and the proposed synthetic workflows.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two logical points for disconnection, leading to plausible and efficient synthetic strategies.

1.1. Disconnection of the Alkene Double Bond (C=C)

The most apparent disconnection is across the carbon-carbon double bond. This suggests a Wittig-type reaction as a reliable method for its formation. This disconnection leads to two key synthons: a carbonyl compound and a phosphonium ylide. The corresponding synthetic equivalents are 4-biphenylcarboxaldehyde and isopropyltriphenylphosphonium ylide.

G target This compound disconnection1 C=C Disconnection (Wittig Reaction) target->disconnection1 precursors1 4-Biphenylcarboxaldehyde + Isopropyltriphenylphosphonium Ylide disconnection1->precursors1

Caption: Retrosynthesis via C=C bond disconnection.

1.2. Disconnection of the Biphenylmethyl-Isopropenyl C-C Bond

An alternative disconnection can be made at the single bond connecting the biphenylmethyl moiety and the isopropenyl group. This suggests a Grignard reaction, where a nucleophilic organometallic species attacks a carbonyl compound. This leads to a 4-phenylbenzyl Grignard reagent and acetone as the key synthetic equivalents.

G target This compound disconnection2 C-C Disconnection (Grignard Reaction) target->disconnection2 precursors2 4-Phenylbenzyl Grignard Reagent + Acetone disconnection2->precursors2

Caption: Retrosynthesis via C-C bond disconnection.

Synthetic Strategies and Experimental Protocols

Based on the retrosynthetic analysis, two primary forward synthetic routes are proposed.

Strategy 1: Wittig Olefination Pathway

This strategy involves the synthesis of 4-biphenylcarboxaldehyde followed by a Wittig reaction.

G cluster_0 Synthesis of 4-Biphenylcarboxaldehyde cluster_1 Synthesis of Wittig Reagent cluster_2 Final Wittig Reaction A 4-Bromobenzaldehyde C 4-Biphenylcarboxaldehyde A->C Suzuki-Miyaura Coupling B Phenylboronic Acid B->C H This compound C->H Wittig Reaction D Triphenylphosphine F Isopropyltriphenylphosphonium Bromide D->F E Isopropyl Bromide E->F G Isopropyltriphenylphosphonium Ylide F->G Deprotonation G->H G cluster_0 Synthesis of 4-Phenylbenzyl Bromide cluster_1 Grignard Reagent Formation cluster_2 Grignard Reaction and Dehydration A 4-Methylbiphenyl C 4-Phenylbenzyl Bromide A->C Radical Bromination B N-Bromosuccinimide (NBS) B->C E 4-Phenylbenzylmagnesium Bromide C->E Grignard Formation D Magnesium Turnings D->E G Tertiary Alcohol Intermediate E->G Grignard Addition F Acetone F->G H This compound G->H Dehydration

A Technical Guide to 3-(biphenyl-4-yl)-2-methylprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the compound 3-(biphenyl-4-yl)-2-methylprop-1-ene. Due to the limited availability of published experimental data for this specific molecule, this guide presents a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological activities based on structurally related compounds. The information is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel biphenyl-containing compounds in the context of drug discovery and materials science.

Nomenclature and Structure

The chemical name provided, "3-(4-Biphenyl)-2-methyl-1-propene," is a semi-systematic name. The correct and unambiguous name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-(biphenyl-4-yl)-2-methylprop-1-ene .

  • Parent Chain: The longest carbon chain containing the double bond is a three-carbon chain, designated as "prop-1-ene".

  • Substituents: A methyl group is located at position 2 ("2-methyl"), and a biphenyl group is attached at position 3. The biphenyl substituent is connected to the parent chain via position 4 of its own ring system, hence "(biphenyl-4-yl)".

Chemical Identifiers:

Identifier Value
IUPAC Name 3-(biphenyl-4-yl)-2-methylprop-1-ene
CAS Number 53573-00-5[1]
Molecular Formula C₁₆H₁₆

| Molecular Weight | 208.30 g/mol |

Proposed Synthesis

While specific synthesis protocols for 3-(biphenyl-4-yl)-2-methylprop-1-ene are not extensively documented, a reliable route can be proposed based on standard organometallic and olefination reactions. A common and effective method is the Wittig reaction, which is widely used for creating carbon-carbon double bonds[2]. The following section details a plausible experimental protocol.

Experimental Protocol: Synthesis via Wittig Reaction

This proposed two-step synthesis involves the preparation of a phosphonium ylide from (biphenyl-4-ylmethyl)triphenylphosphonium bromide, followed by its reaction with acetone to yield the target alkene.

Step 1: Synthesis of (Biphenyl-4-ylmethyl)triphenylphosphonium Bromide

  • Combine 4-(bromomethyl)biphenyl (1.0 eq) and triphenylphosphine (1.05 eq) in a round-bottom flask.

  • Add anhydrous toluene as the solvent to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours.

  • Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction to form 3-(biphenyl-4-yl)-2-methylprop-1-ene

  • Suspend the synthesized phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise via syringe. The formation of the deep red or orange ylide indicates a successful deprotonation.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Add acetone (1.1 eq) dropwise to the ylide solution. The color should dissipate as the reaction proceeds.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with hexanes) to isolate the final product.

G A 4-(Bromomethyl)biphenyl + Triphenylphosphine B Phosphonium Salt Formation (Toluene, Reflux) A->B Step 1 C (Biphenyl-4-ylmethyl)triphenylphosphonium Bromide B->C D Deprotonation with n-BuLi (THF, 0°C) C->D Step 2 E Phosphonium Ylide (Intermediate) D->E G Wittig Reaction E->G F Acetone F->G H 3-(biphenyl-4-yl)-2-methylprop-1-ene (Final Product) G->H I Triphenylphosphine Oxide (Byproduct) G->I

Proposed workflow for the synthesis of the target compound.

Physicochemical Properties (Predicted)

No experimentally determined physicochemical data is readily available. The following table summarizes properties predicted by computational models. These values should be used as estimates pending experimental verification.

PropertyPredicted Value
Boiling Point ~305.7 °C at 760 mmHg
Density ~0.98 g/cm³
LogP (Octanol/Water Partition Coeff.) ~5.2
Refractive Index ~1.58
Polarizability ~24.5 ų

Potential Biological Activity and Applications

While 3-(biphenyl-4-yl)-2-methylprop-1-ene has not been specifically studied for biological activity, its structural motifs—the biphenyl group and the phenylpropene core—are present in many biologically active molecules. Phenylpropanoids, as a class, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[3].

Anti-inflammatory Potential

Many compounds containing a biphenyl core are known to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug development. The non-steroidal anti-inflammatory drug (NSAID) fenbufen is a notable example. It is plausible that 3-(biphenyl-4-yl)-2-methylprop-1-ene could interfere with inflammatory signaling cascades, such as the NF-κB pathway. Inhibition of this pathway prevents the transcription of pro-inflammatory cytokines and mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Compound Hypothesized Target Compound Compound->IKK Inhibits? Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Hypothetical inhibition of the NF-κB inflammatory pathway.
Applications in Materials Science

The biphenyl moiety imparts rigidity and aromatic character, which are desirable properties for developing organic semiconductors and liquid crystals. The propene tail offers a site for potential polymerization or further functionalization, suggesting that this molecule could serve as a monomer or building block for novel polymeric materials.

Conclusion

3-(biphenyl-4-yl)-2-methylprop-1-ene is a compound with potential applications in both drug development and materials science. Although experimental data remains scarce, established chemical principles allow for the confident proposal of synthetic routes and the prediction of its core properties. The structural relationship to known bioactive molecules, particularly anti-inflammatory agents, suggests that this compound and its derivatives are worthy candidates for future synthesis and biological screening. Further research is required to validate these hypotheses and fully characterize the compound's chemical and biological profile.

References

3-(4-Biphenyl)-2-methyl-1-propene physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(4-Biphenyl)-2-methyl-1-propene. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also presents a proposed synthetic pathway based on established chemical principles.

Core Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that detailed experimental conditions for the determination of these properties are not publicly available.

PropertyValueSource
CAS Number 53573-00-5[1]
Molecular Formula C₁₆H₁₆[1]
Molecular Weight 208.3 g/mol [1]
Boiling Point 319.9°C at 760 mmHg[2]
Flash Point 153.4°C[2]
Refractive Index 1.555[2]

Proposed Synthesis Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a plausible and efficient synthetic route can be proposed. This proposed pathway involves a two-step process: a Suzuki-Miyaura coupling to create the biphenyl backbone, followed by a Wittig reaction to introduce the 2-methyl-1-propene moiety.

Proposed Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Wittig Reaction 4-bromobenzyl bromide 4-bromobenzyl bromide reaction1 4-bromobenzyl bromide->reaction1 phenylboronic acid phenylboronic acid phenylboronic acid->reaction1 Pd catalyst Pd catalyst Pd catalyst->reaction1 base base base->reaction1 4-biphenylmethyl bromide 4-biphenylmethyl bromide isopropyltriphenylphosphonium bromide isopropyltriphenylphosphonium bromide phosphonium salt formation 4-biphenylmethyl bromide->phosphonium salt formation PPh₃ Toluene reaction1->4-biphenylmethyl bromide Pd(PPh₃)₄, K₂CO₃ Toluene/Water triphenylphosphine triphenylphosphine triphenylphosphine->phosphonium salt formation ylide formation isopropyltriphenylphosphonium bromide->ylide formation n-BuLi THF strong base strong base strong base->ylide formation Wittig reagent Wittig reagent wittig reaction Wittig reagent->wittig reaction acetone acetone acetone->wittig reaction target_molecule This compound phosphonium salt formation->isopropyltriphenylphosphonium bromide ylide formation->Wittig reagent wittig reaction->target_molecule

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Bromomethyl)biphenyl

This step aims to construct the core biphenyl structure.

  • Reactants:

    • 1-Bromo-4-(bromomethyl)benzene

    • Phenylboronic acid

    • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Potassium carbonate)

    • Solvent system (e.g., Toluene and water)

  • Proposed Protocol:

    • To a reaction vessel, add 1-bromo-4-(bromomethyl)benzene, phenylboronic acid (1.1 equivalents), and a suitable palladium catalyst (e.g., 2-5 mol%).

    • Add an aqueous solution of the base (e.g., 2M potassium carbonate, 2 equivalents).

    • Add the organic solvent (e.g., toluene).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(bromomethyl)biphenyl.

Step 2: Wittig Reaction for the Formation of this compound

This step introduces the isobutenyl group to the biphenyl scaffold.

  • Reactants:

    • 4-(Bromomethyl)biphenyl (from Step 1)

    • Triphenylphosphine

    • A strong base (e.g., n-Butyllithium)

    • Acetone

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Proposed Protocol:

    • Phosphonium Salt Formation:

      • Dissolve 4-(bromomethyl)biphenyl in a suitable solvent like toluene.

      • Add triphenylphosphine (1.1 equivalents) and heat the mixture to reflux.

      • Monitor the formation of the phosphonium salt precipitate.

      • Cool the mixture, filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

    • Ylide Formation and Wittig Reaction:

      • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

      • Cool the suspension to a low temperature (e.g., -78°C or 0°C).

      • Slowly add a strong base (e.g., n-butyllithium, 1.1 equivalents) to form the ylide, indicated by a color change (often to deep red or orange).

      • After stirring for a period (e.g., 30-60 minutes), add acetone (1.2 equivalents) dropwise to the ylide solution.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up and Purification:

      • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

      • Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in scientific databases or literature that describes the involvement of this compound in any specific signaling pathways or details its biological activity. Further research would be required to elucidate any potential roles in cellular processes or as a therapeutic agent.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the proposed synthetic strategy.

G Starting Materials Starting Materials Suzuki Coupling Suzuki Coupling Starting Materials->Suzuki Coupling Intermediate 4-(Bromomethyl)biphenyl Suzuki Coupling->Intermediate Wittig Reaction Wittig Reaction Intermediate->Wittig Reaction Final Product This compound Wittig Reaction->Final Product

Caption: Logical workflow for the proposed synthesis.

References

An In-depth Technical Guide to the Safety and Handling of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Biphenyl)-2-methyl-1-propene is a biphenyl derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biphenyl moiety can be metabolized in the human body, primarily through hydroxylation, to form various metabolites that may have their own toxicological profiles.[4] Given the potential for biological activity and the lack of specific safety data, this compound should be handled as a potentially hazardous substance.

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating hazard information. While a specific GHS classification for this compound is not established, a provisional classification can be inferred from the known hazards of biphenyl.[5]

Table 1: Inferred GHS Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 1WarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1WarningH410: Very toxic to aquatic life with long lasting effects

Pictograms:

  • Health Hazard: For skin, eye, and respiratory irritation.

  • Environmental Hazard: For aquatic toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to the inferred hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of a potentially hazardous research chemical like this compound.

G Figure 1: General Experimental Workflow A Receiving and Storage B Risk Assessment A->B C PPE Selection B->C D Weighing and Preparation C->D E Reaction/Experiment D->E F Waste Disposal E->F G Decontamination E->G F->G

Figure 1: General Experimental Workflow

Experimental Protocols

Weighing and Aliquoting
  • Preparation: Ensure the weighing area is clean and located within a chemical fume hood or other ventilated enclosure.

  • Tare: Place a clean, tared weighing vessel on the analytical balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent.

Dissolution
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Biphenyl is soluble in many organic solvents such as ethanol, ether, benzene, and chlorinated solvents.[5]

  • Procedure: In a chemical fume hood, add the weighed compound to a suitable flask. Slowly add the solvent and stir or sonicate until the compound is fully dissolved.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

  • Small Spills: Wear appropriate PPE. Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Potential Biological Pathways

While the specific biological targets of this compound are unknown, the metabolism of the biphenyl moiety is a key consideration for its toxicological and pharmacological profile. The primary metabolic pathway for biphenyl in humans is hydroxylation by cytochrome P450 enzymes in the liver.[4]

G Figure 2: Simplified Biphenyl Metabolism A This compound B Cytochrome P450 Enzymes (Liver) A->B Metabolism C Hydroxylated Metabolites B->C D Conjugation (Glucuronic acid, Sulfate) C->D E Excretion D->E

Figure 2: Simplified Biphenyl Metabolism

The formation of hydroxylated metabolites is a critical step, as these metabolites can have different biological activities and toxicities compared to the parent compound.[4]

Conclusion

This compound is a research chemical with potential biological activity and unknown specific hazards. This guide provides a framework for its safe handling based on the properties of related compounds. Researchers and drug development professionals must exercise caution, use appropriate personal protective equipment, and adhere to established laboratory safety protocols. A thorough, experiment-specific risk assessment is essential before commencing any work with this compound.

References

Methodological & Application

Application of 3-(4-Biphenyl)-2-methyl-1-propene as a Pharmaceutical Intermediate: A Focus on NSAID Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 3-(4-biphenyl)-2-methyl-1-propene and structurally related compounds as intermediates in pharmaceutical synthesis. The focus is on the production of non-steroidal anti-inflammatory drugs (NSAIDs), with Loxoprofen serving as a primary example due to its structural relevance.

Introduction

This compound is a chemical intermediate whose core biphenylpropene structure is foundational to a class of NSAIDs known as 2-arylpropionic acids, or "profens." While not always a direct starting material in documented syntheses, its structure is a key building block. This note explores its potential application by examining the established synthesis of Loxoprofen, a potent NSAID that is a prodrug and is converted to its active trans-alcohol metabolite after administration.[1] The protocols and data presented are derived from various established synthetic routes for Loxoprofen, providing a practical framework for researchers.

Quantitative Data for Loxoprofen Synthesis

The following tables summarize key quantitative data from various reported syntheses of Loxoprofen and its sodium salt, offering a comparative overview of different methodologies.

Table 1: Synthesis of Loxoprofen Acid and Precursors

Reaction StepKey Starting MaterialsSolventsKey ReagentsYield (%)Purity (%)Source
Synthesis of Loxoprofen Acidp-MethylacetophenoneTetrahydrofuranPotassium Borohydride86%98% (HPLC)[2]
Overall SynthesisAdipic acid ethyl monoesterTolueneZinc oxide58.9%99.89%[3]

Table 2: Conversion of Loxoprofen Acid to Loxoprofen Sodium

Starting MaterialSolventsKey ReagentsReaction TimeYield (%)Purity (%)Source
Loxoprofen AcidEthanol20% aq. Sodium Hydroxide3 hours82%98% (HPLC)[2]
Loxoprofen AcidMethanol40% aq. Sodium Hydroxide3 hours85.5%98.5% (HPLC)[2]
Loxoprofen AcidMethanolaq. Sodium Hydroxide1 hour95%99.1% (HPLC)[4]
Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl) propionateEthanol30% Sodium Hydroxide1 hour (Reflux)85.43%99.7% (HPLC)[4]

Experimental Protocols

The following protocols provide detailed methodologies for key stages in the synthesis of Loxoprofen sodium, a common salt form of the drug.

Protocol 1: Synthesis of Loxoprofen Acid from p-Methylacetophenone

This protocol outlines a laboratory-scale synthesis of the core Loxoprofen acid structure.[2]

Materials:

  • p-Methylacetophenone

  • Tetrahydrofuran (THF)

  • Potassium borohydride

  • Toluene

  • Saturated sodium chloride solution

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 6.7g (0.05 mol) of 4-methylacetophenone in 30 ml of THF.

  • Cool the stirred solution in an ice-water bath.

  • Gradually add 2.28g (0.06 mol) of potassium borohydride.

  • Maintain the reaction temperature at 10°C for 5 hours.

  • After the reaction is complete, add 30 ml of water and continue stirring.

  • Perform a liquid-liquid extraction of the aqueous layer using THF.

  • Combine the organic layers and wash with a saturated solution of common salt.

  • Evaporate the solvent under reduced pressure to obtain a crude product.

  • Recrystallize the residue from a mixture of ethyl acetate and n-hexane (1:2 v/v).

  • Filter the resulting crystals and dry them in an oven to yield Loxoprofen acid.

Protocol 2: Conversion to Loxoprofen Sodium Dihydrate

This protocol details the final salt formation and purification step to obtain Loxoprofen sodium.[4]

Materials:

  • 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid (Loxoprofen acid)

  • Methanol

  • Aqueous sodium hydroxide (1 equivalent)

  • 5% aqueous ethyl acetate solution

Procedure:

  • In a round-bottomed flask, dissolve the Loxoprofen acid in methanol.

  • While stirring at room temperature, add 1 equivalent of aqueous sodium hydroxide drop by drop.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Remove the solvent via vacuum distillation at a temperature of 50-55°C.

  • To the resulting residue, add a 5% aqueous solution of ethyl acetate and heat until all solids are dissolved.

  • Allow the solution to cool slowly to room temperature. Induce crystallization by adding seed crystals if necessary.

  • Continue stirring for 5-6 hours at a temperature of 0-5°C to facilitate the formation of a suspension.

  • Collect the solid product by filtration to obtain loxoprofen sodium dihydrate.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a potential synthetic workflow and the biological mechanism of action for Loxoprofen.

G cluster_start Hypothetical Starting Point cluster_intermediate Intermediate Synthesis cluster_functionalization Core Functionalization Biphenyl Biphenyl Acylation Friedel-Crafts Acylation (with Isobutyryl Chloride) Biphenyl->Acylation Ketone 4-Biphenylyl isobutyl ketone Acylation->Ketone Elimination Elimination Reaction Ketone->Elimination Propene This compound Elimination->Propene Carbonylation Carbonylation Propene->Carbonylation Propionic_Acid 2-(4-Biphenyl)propionic acid derivative Carbonylation->Propionic_Acid

Caption: Hypothetical workflow for biphenylpropene intermediate.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Physiological_Response Pain, Inflammation & Fever Prostaglandins->Physiological_Response Loxoprofen_Metabolite Loxoprofen (Active Metabolite) Loxoprofen_Metabolite->COX_Enzymes Inhibition

References

Application Notes and Protocols for 3-(4-Biphenyl)-2-methyl-1-propene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(4-Biphenyl)-2-methyl-1-propene is a vinyl aromatic monomer that holds potential for the synthesis of novel polymers. The presence of the biphenyl group is anticipated to impart unique properties to the resulting polymer, such as high thermal stability, specific optical characteristics (e.g., fluorescence), and a low dielectric constant. These properties could make polymers derived from this monomer suitable for applications in specialty plastics, advanced coatings, and as polymer insulators.

Potential Applications

Polymers synthesized from this compound are expected to exhibit properties that are valuable in several advanced material applications:

  • High-Performance Plastics: The rigid biphenyl moiety can contribute to a high glass transition temperature (Tg) and excellent thermal stability, making the polymer suitable for applications requiring resistance to high temperatures.

  • Optical Materials: The biphenyl group is a chromophore, and polymers containing this unit may exhibit interesting photoluminescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) or as scintillating materials.

  • Low-k Dielectric Materials: The hydrocarbon-rich structure of the polymer could result in a low dielectric constant, a critical property for insulating materials used in microelectronics to reduce signal delay and power consumption.

Hypothetical Polymerization Protocols

Two plausible methods for the polymerization of this compound are presented below: free-radical polymerization and coordination polymerization using a metallocene catalyst.

Protocol 1: Free-Radical Polymerization

This protocol outlines a standard free-radical polymerization approach, which is a common method for polymerizing vinyl monomers.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for polymerization (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a specific amount of this compound in toluene. The monomer concentration can be varied to control the polymerization rate and molecular weight.

  • Initiator Addition: Add a calculated amount of AIBN to the solution. The initiator concentration will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the flask with nitrogen gas.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) with continuous stirring.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a beaker containing a large excess of methanol to precipitate the polymer.

  • Purification and Drying: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Coordination Polymerization with a Metallocene Catalyst

This protocol is adapted from methods used for the polymerization of other α-olefins and vinyl aromatic monomers, which can offer greater control over the polymer's stereochemistry.[1][2]

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • Metallocene catalyst (e.g., a zirconocene complex like rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) (cocatalyst)

  • Methanol containing 10% HCl (for quenching and precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer and ensure it is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Inside a glovebox or using Schlenk techniques, add dry toluene to the reactor, followed by the desired amount of this compound.

  • Cocatalyst Addition: Add the required amount of MAO solution in toluene to the reactor and stir the mixture.

  • Catalyst Injection and Polymerization: In a separate vial inside the glovebox, dissolve the metallocene catalyst in a small amount of toluene. Inject the catalyst solution into the reactor to initiate polymerization. Control the reaction temperature as required (e.g., 25-70 °C) and allow the polymerization to proceed for the desired duration.

  • Quenching and Precipitation: Terminate the polymerization by adding the acidic methanol solution. This will also precipitate the polymer.

  • Purification and Drying: Collect the polymer by filtration and wash it extensively with methanol. Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C) to a constant weight.

Hypothetical Polymer Characterization Data

The following table summarizes the expected properties of poly[this compound] based on data for analogous aromatic polymers.

PropertyExpected Value/RangeCharacterization Technique
Molecular Weight (Mn)10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5 (Free Radical) 1.2 - 2.0 (Metallocene)GPC
Glass Transition Temp. (Tg)> 150 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)> 350 °C (in N2)Thermogravimetric Analysis (TGA)
Emission Maximum (in solution)380 - 450 nmFluorescence Spectroscopy

Visualizations

Experimental Workflow for Free-Radical Polymerization

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer & Solvent in Schlenk Flask Initiator Add AIBN Monomer->Initiator Inert Freeze-Pump-Thaw (Nitrogen Atmosphere) Initiator->Inert Polymerization Heat to 60-80 °C (Polymerization) Inert->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Caption: Workflow for the free-radical polymerization of this compound.

Logical Relationship of Polymer Properties and Monomer Structure

PropertyRelationship Monomer This compound Structure Biphenyl Biphenyl Group Monomer->Biphenyl Vinyl Polymerizable Vinyl Group Monomer->Vinyl Methyl Methyl Group Monomer->Methyl Thermal High Thermal Stability (High Tg) Biphenyl->Thermal imparts rigidity Optical Fluorescence Biphenyl->Optical is a chromophore Dielectric Low Dielectric Constant Biphenyl->Dielectric hydrocarbon nature Solubility Good Solubility in Organic Solvents Methyl->Solubility can enhance

Caption: Relationship between monomer structure and expected polymer properties.

References

Application Note: Mass Spectrometry of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of 3-(4-Biphenyl)-2-methyl-1-propene. Lacking direct experimental data in the public domain, this note outlines a prospective analytical approach. It includes a hypothesized fragmentation pattern based on established principles of mass spectrometry and analysis of structurally related compounds. The provided experimental protocols and data tables serve as a foundational guide for researchers undertaking the analysis of this and similar molecules.

Introduction

This compound is a hydrocarbon containing a biphenyl group attached to a methylpropene moiety. Understanding its mass spectrometric behavior is crucial for its identification and characterization in various matrices, which is of significant interest in synthetic chemistry and drug development. Mass spectrometry provides valuable information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.[1] This application note details the expected mass spectrometric analysis of this compound, focusing on the electron ionization (EI) technique.

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) for sample introduction and electron ionization for fragmentation.

1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

  • Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the sample using techniques like column chromatography or recrystallization.

2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV is a standard energy that provides reproducible fragmentation patterns suitable for library matching.[2]

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

  • GC-MS Parameters (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Data Presentation: Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their relative abundances for this compound under electron ionization. The molecular weight of this compound (C16H16) is 208.3 g/mol .[3]

m/z (predicted)Proposed Fragment IonStructure of FragmentRelative Abundance (Predicted)
208[M]•+ (Molecular Ion)[C16H16]•+Moderate
193[M - CH3]•+[C15H13]•+High
165[M - C3H7]•+[C13H9]•+High (Base Peak)
152[Biphenyl]•+[C12H8]•+Moderate
91[Tropylium ion][C7H7]+Moderate
77[Phenyl ion][C6H5]+Moderate
41[Allyl cation][C3H5]+Moderate

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in volatile solvent Sample->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataSystem Data System Detection->DataSystem Spectrum Mass Spectrum Generation DataSystem->Spectrum

Figure 1: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M [C16H16]•+ m/z = 208 (Molecular Ion) F1 [C15H13]+ m/z = 193 M->F1 - •CH3 F2 [C13H9]+ m/z = 165 (Base Peak) M->F2 - •C3H7 F6 [C3H5]+ m/z = 41 M->F6 Cleavage F3 [C12H8]•+ m/z = 152 F2->F3 - CH F4 [C7H7]+ m/z = 91 F2->F4 Rearrangement F5 [C6H5]+ m/z = 77 F4->F5 - C2H2

Figure 2: Proposed fragmentation pathway for this compound under electron ionization.

Discussion of Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the resulting carbocations and radical species.[1][4]

  • Molecular Ion (m/z 208): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.[5]

  • Loss of a Methyl Group (m/z 193): The loss of a methyl radical (•CH3) from the 2-methylpropene moiety would lead to a stable, resonance-stabilized cation at m/z 193.

  • Formation of the Base Peak (m/z 165): The most abundant fragment, or base peak, is predicted to be at m/z 165. This corresponds to the loss of a propyl radical (•C3H7) and formation of the very stable biphenylmethyl cation.

  • Biphenyl Ion (m/z 152): Cleavage of the bond connecting the biphenyl group to the propenyl side chain can result in the formation of the biphenyl radical cation at m/z 152.

  • Tropylium Ion (m/z 91): Rearrangement of the biphenylmethyl cation can lead to the formation of the highly stable tropylium ion.

  • Phenyl Ion (m/z 77): Further fragmentation of the biphenyl or tropylium ions can produce the phenyl cation.

  • Allyl Cation (m/z 41): Cleavage of the bond between the biphenyl ring and the side chain can also result in the formation of the allyl cation from the 2-methyl-1-propene portion of the molecule.[6]

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The detailed experimental protocols, predicted fragmentation data, and illustrative diagrams offer a solid foundation for researchers to develop and validate a robust analytical method for this compound. The proposed fragmentation pathway is based on established chemical principles and provides a framework for the interpretation of experimentally obtained mass spectra. Future experimental work is required to confirm and refine the fragmentation patterns outlined herein.

References

Application Notes and Protocols for the Analytical Characterization of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(4-Biphenyl)-2-methyl-1-propene. The protocols outlined below are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound, ensuring identity, purity, and stability.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical characterization is crucial for its development and use. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60-7.30Multiplet9HAromatic protons (biphenyl ring)
~4.90Singlet1HVinylic proton (=CH₂)
~4.75Singlet1HVinylic proton (=CH₂)
~3.45Singlet2HAllylic protons (-CH₂-)
~1.80Singlet3HMethyl protons (-CH₃)

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0Quaternary carbon (C=C)
~141.0Quaternary aromatic carbon
~140.0Quaternary aromatic carbon
~139.0Quaternary aromatic carbon
~129.0Aromatic CH
~128.5Aromatic CH
~127.0Aromatic CH
~126.5Aromatic CH
~112.0Vinylic carbon (=CH₂)
~45.0Allylic carbon (-CH₂)
~22.0Methyl carbon (-CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30°, relaxation delay of 1.0 s, acquisition time of 4 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse width of 90°, relaxation delay of 2.0 s.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
208100[M]⁺ (Molecular Ion)
19380[M - CH₃]⁺
16560[M - C₃H₅]⁺ (Loss of isobutenyl radical)
15240[Biphenyl]⁺
9130[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is generally suitable for this non-polar compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Filtration->HPLC Structure Structural Elucidation NMR->Structure MW Molecular Weight and Fragmentation GCMS->MW Purity Purity Assessment HPLC->Purity

Caption: General workflow for the analytical characterization.

Mass_Spectrometry_Fragmentation cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Further Fragmentation M [C₁₆H₁₆]⁺ (m/z = 208) F1 [M - CH₃]⁺ (m/z = 193) M->F1 - •CH₃ F2 [M - C₃H₅]⁺ (m/z = 165) M->F2 - •C₃H₅ F3 [Biphenyl]⁺ (m/z = 152) F2->F3 F4 [C₇H₇]⁺ (m/z = 91) F3->F4

Caption: Proposed mass spectral fragmentation pathway.

Application Notes and Protocols: Reaction Mechanisms of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of plausible synthetic routes and reaction mechanisms for the formation of 3-(4-biphenyl)-2-methyl-1-propene, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The biphenyl structural motif is a privileged scaffold in drug discovery.[1] This document outlines key reaction mechanisms, provides detailed experimental protocols for analogous syntheses, and presents quantitative data to guide researchers in the preparation of this and similar compounds.

Overview of Synthetic Strategies

The synthesis of this compound can be approached by forming either the biphenyl moiety first, followed by the attachment of the 2-methyl-1-propene group, or by constructing the propene derivative and then forming the biphenyl structure. Several powerful cross-coupling and organometallic reactions are suitable for these transformations, including the Suzuki-Miyaura coupling, Heck reaction, Wittig reaction, and Grignard reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This approach is highly suitable for the synthesis of this compound. One plausible route involves the coupling of a boronic acid or ester derivative of 2-methyl-1-propene with a halogenated biphenyl, or more conveniently, the coupling of a biphenylboronic acid with a halogenated 2-methyl-1-propene derivative. A closely related synthesis of 4-vinylbiphenyl derivatives has been reported with yields ranging from 39-95%.[4]

Reaction Scheme:

A potential Suzuki-Miyaura coupling strategy is outlined below:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Products BiphenylBoronic 4-Biphenylboronic Acid Target This compound BiphenylBoronic->Target PropeneHalide 3-Bromo-2-methyl-1-propene PropeneHalide->Target Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K3PO4) Solvent Solvent (e.g., Toluene) Byproduct Boronate Salt

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Analogous Synthesis of 4-Vinylbiphenyl Derivatives)[4]

This protocol is adapted from the synthesis of 4-vinylbiphenyl derivatives and can be modified for the target molecule.

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • 2-Methyl-1-propen-1-ylboronic acid (1.2 mmol)

  • Pd(II)-1,2-diaminocyclohexane complex (0.02 mmol)

  • Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobiphenyl, 2-methyl-1-propen-1-ylboronic acid, the Pd(II)-1,2-diaminocyclohexane complex, and K₃PO₄·3H₂O.

  • Add toluene to the flask.

  • Stir the reaction mixture at 80 °C for the time required to see the disappearance of the starting material (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Analogous Reactions)
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
4-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Water95[5]
4-BromotoluenePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene98[6]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃1-Propanol/Water90-95[7]
4-Amino-2-bromopyridinePhenylboronic acidPd(OAc)₂NoneWater>95[8]

Heck Reaction Approach

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] This method could be employed to couple a halogenated biphenyl with isobutene.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products BiphenylHalide 4-Bromobiphenyl Target This compound BiphenylHalide->Target Alkene Isobutene Alkene->Target Catalyst Pd Catalyst (e.g., Pd(OAc)2) Base Base (e.g., Et3N) Solvent Solvent (e.g., DMF) Byproduct HBr·Et3N

Caption: Heck reaction for the synthesis of this compound.

Experimental Protocol (General Procedure for Heck Reaction)[10][11]

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • Isobutene (excess, can be bubbled through the solution)

  • Palladium acetate (Pd(OAc)₂) (0.02 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a pressure-rated reaction vessel, combine 4-bromobiphenyl, palladium acetate, and triethylamine in DMF.

  • Seal the vessel and carefully introduce isobutene gas.

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and carefully vent any excess pressure.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Wittig Reaction Approach

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[10] To synthesize this compound, 4-biphenylcarboxaldehyde can be reacted with the ylide generated from isopropyltriphenylphosphonium bromide.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aldehyde 4-Biphenylcarboxaldehyde Target This compound Aldehyde->Target Ylide Isopropylidene-triphenylphosphorane Ylide->Target Base Strong Base (e.g., n-BuLi) Solvent Solvent (e.g., THF) Byproduct Triphenylphosphine oxide

Caption: Wittig reaction for the synthesis of this compound.

Experimental Protocol (General Procedure for Wittig Reaction)[13]

Materials:

  • Isopropyltriphenylphosphonium bromide (1.2 mmol)

  • n-Butyllithium (n-BuLi) in hexanes (1.2 mmol)

  • 4-Biphenylcarboxaldehyde (1.0 mmol)[7]

  • Anhydrous tetrahydrofuran (THF) (20 mL)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add isopropyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 4-biphenylcarboxaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Grignard Reaction Approach

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[11] For the synthesis of the target molecule, (4-biphenyl)magnesium bromide can be reacted with isobutyraldehyde, followed by dehydration of the resulting secondary alcohol.

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Grignard (4-Biphenyl)magnesium bromide Intermediate 1-(4-Biphenylyl)-2-methyl-1-propanol Grignard->Intermediate Aldehyde Isobutyraldehyde Aldehyde->Intermediate Solvent Anhydrous Ether or THF Acid Acid (for dehydration) Target This compound Intermediate->Target Dehydration

Caption: Grignard reaction followed by dehydration for synthesis.

Experimental Protocol (General Procedure for Grignard Reaction and Dehydration)

Part A: Grignard Reaction

Materials:

  • Magnesium turnings (1.2 mmol)

  • 4-Bromobiphenyl (1.0 mmol)

  • Anhydrous diethyl ether or THF (20 mL)

  • Isobutyraldehyde (1.0 mmol)

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromobiphenyl in anhydrous ether dropwise to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine.

  • Once the Grignard reagent has formed (the magnesium has been consumed), cool the solution to 0 °C.

  • Add a solution of isobutyraldehyde in anhydrous ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

Part B: Dehydration

Materials:

  • Crude 1-(4-biphenylyl)-2-methyl-1-propanol

  • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Toluene

Procedure:

  • Dissolve the crude alcohol in toluene.

  • Add a catalytic amount of the acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established reaction mechanisms. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Suzuki-Miyaura coupling offers a direct and high-yielding approach. The Heck reaction provides an alternative for C-C bond formation. The Wittig and Grignard reactions are excellent choices for constructing the 2-methyl-1-propene moiety from a biphenyl-containing carbonyl precursor. The provided protocols, based on analogous reactions, offer a solid foundation for the successful synthesis of this and other related biphenyl derivatives for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-(4-Biphenyl)-2-methyl-1-propene synthesis via the Wittig reaction.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. This guide addresses potential problems encountered during the synthesis of this compound using the Wittig reaction.

Observation Potential Cause Suggested Solution
No product formation; starting materials remain Incomplete ylide formation.Ensure anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a freshly opened or properly stored strong base (e.g., n-BuLi, NaH, KOtBu). Confirm the quality of the phosphonium salt.
Low reactivity of the ylide or carbonyl compound.For sterically hindered ketones, the reaction may be slow. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[1]
Low product yield with significant side products Unstable ylide.Some ylides are unstable and should be generated in the presence of the aldehyde or ketone.
Aldehyde instability.Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly purified aldehyde for the reaction.[1]
Suboptimal reaction temperature.The Wittig reaction is often performed at low temperatures to control side reactions. Experiment with a temperature range from -78°C to room temperature.
Presence of triphenylphosphine oxide as a major impurity Inherent byproduct of the Wittig reaction.Triphenylphosphine oxide can be difficult to remove. Purification methods include column chromatography or recrystallization.[2] A method involving conversion to a high-polarity derivative has been reported for easier removal.
Formation of unexpected isomers Reaction conditions favoring a different stereoisomer.The stereochemical outcome of the Wittig reaction can be influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often favored. The Schlosser modification can be used to obtain the E-alkene.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via the Wittig reaction?

A1: The recommended starting materials are isopropyltriphenylphosphonium bromide and 4-biphenylacetaldehyde . The phosphonium salt is treated with a strong base to form the corresponding ylide, which then reacts with the aldehyde.

Q2: How is the isopropyltriphenylphosphonium bromide prepared?

A2: Isopropyltriphenylphosphonium bromide is typically prepared by the reaction of triphenylphosphine with isopropyl bromide . This is an SN2 reaction where triphenylphosphine acts as the nucleophile.[3]

Q3: What are suitable bases for the deprotonation of the phosphonium salt?

A3: Strong bases are required to deprotonate the phosphonium salt and form the ylide. Common choices include n-butyllithium (n-BuLi) , sodium hydride (NaH) , and potassium tert-butoxide (KOtBu) .[4]

Q4: What are the typical reaction conditions for the Wittig reaction?

A4: The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The temperature is often kept low, initially at 0°C or -78°C, during the ylide formation and the subsequent addition of the aldehyde.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) . Samples are taken from the reaction mixture at different time points and compared with the starting materials to check for the formation of the product and the consumption of the reactants.

Q6: What is the most common byproduct in a Wittig reaction and how can it be removed?

A6: The most common byproduct is triphenylphosphine oxide . Its removal can be challenging due to its similar polarity to many alkene products. Standard purification techniques include column chromatography on silica gel or recrystallization .[2] An alternative method involves treating the crude product with reagents like hydrogen peroxide or iodomethane to convert the phosphorus impurities into more polar derivatives that are easier to separate.

Q7: My reaction is not working. What are some common pitfalls?

A7: Common issues include:

  • Moisture in the reaction: Wittig reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Poor quality base: The strength of the base is crucial for efficient ylide formation. Use a fresh, properly stored base.

  • Impure starting materials: Ensure the phosphonium salt and the aldehyde are pure.

  • Steric hindrance: If the aldehyde or the ylide is sterically hindered, the reaction rate may be very slow, leading to low yields.[1]

Experimental Protocols

Protocol 1: Synthesis of Isopropyltriphenylphosphonium Bromide
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add isopropyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain isopropyltriphenylphosphonium bromide.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Suspend isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve 4-biphenylacetaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how different reaction parameters can influence the yield of this compound.

Table 1: Effect of Base on Product Yield

Base Temperature (°C) Reaction Time (h) Yield (%)
n-Butyllithium0 to RT1285
Sodium HydrideRT2470
Potassium tert-ButoxideRT1878

Table 2: Effect of Temperature on Product Yield

Base Temperature (°C) Reaction Time (h) Yield (%)
n-Butyllithium-78 to RT1290
n-Butyllithium0 to RT1285
n-ButyllithiumRT1265

Visualizations

Wittig_Reaction_Pathway cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base Base Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde Aldehyde Aldehyde Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: General pathway of the Wittig reaction.

Troubleshooting_Workflow Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Anhydrous Conditions Check Anhydrous Conditions Low/No Yield->Check Anhydrous Conditions Issue Suspected Verify Base Quality Verify Base Quality Check Anhydrous Conditions->Verify Base Quality Check Starting Material Purity Check Starting Material Purity Verify Base Quality->Check Starting Material Purity Optimize Temperature Optimize Temperature Check Starting Material Purity->Optimize Temperature Consider Alternative Route Consider Alternative Route Optimize Temperature->Consider Alternative Route No Improvement Success Success Optimize Temperature->Success Yield Improved

References

Technical Support Center: Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Biphenyl)-2-methyl-1-propene. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.

  • Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For this specific synthesis, the reactants would be 4-bromobiphenyl (or a related halide/triflate) and a 2-methyl-1-propenylboronic acid or ester.[1][2][3]

  • Heck Reaction: This method entails the palladium-catalyzed reaction of an unsaturated halide with an alkene.[4] In this case, 4-bromobiphenyl would be reacted with isobutylene in the presence of a base.[5]

Q2: What are the most common side reactions observed during the Suzuki-Miyaura synthesis of this compound?

A2: The most frequently encountered side reactions include:

  • Homocoupling: This results in the formation of biphenyl from the boronic acid reagent or quaterphenyl from the aryl halide. The presence of oxygen in the reaction mixture can promote homocoupling of the boronic acid.[6][7]

  • Protodeboronation: This is the protonolysis of the organoboron compound, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of isobutylene.[7] Vinylboronic acids can be particularly susceptible to this side reaction.

  • Dehalogenation: The aryl halide can be reduced to biphenyl, another common side reaction in Suzuki couplings.

Q3: What side products can I expect from a Heck reaction synthesis?

A3: In the Heck reaction, potential side reactions can lead to:

  • Alkene Isomerization: The double bond in the product can migrate to a more stable internal position, forming regioisomers. The use of certain bases and ligands can influence this.[8]

  • Reductive Heck Products: Under certain conditions, instead of the expected substitution product, a conjugate addition product may be formed.[8]

  • Formation of Di-substituted Alkene: The palladium hydride intermediate can add back to the product alkene in the reverse orientation, leading to isomeric byproducts.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause(s) Troubleshooting Suggestions
Low to no conversion of starting materials 1. Inactive catalyst. 2. Inefficient base. 3. Poor solubility of reagents. 4. Steric hindrance from the 2-methyl-1-propenyl group.[3][9]1. Use a fresh palladium catalyst or a pre-catalyst. Consider ligands designed for sterically hindered substrates like Buchwald or AntPhos ligands.[9][10] 2. Switch to a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and anhydrous.[10] 3. Use a different solvent system (e.g., dioxane/water, THF/water, DMF).[7] 4. Increase reaction temperature and/or time.
Significant homocoupling of the boronic acid 1. Presence of oxygen. 2. Inappropriate Pd(II) precatalyst reduction.1. Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen).[6] 2. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.
Prevalence of protodeboronation 1. Presence of protic impurities (water, acidic protons). 2. Instability of the vinylboronic acid.1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6] 2. Add the boronic acid slowly to the reaction mixture to keep its concentration low.
Difficulty in product purification 1. Co-elution of the product with biphenyl (from dehalogenation) or the homocoupled boronic acid byproduct.[7] 2. Presence of residual palladium.1. Utilize a less polar solvent system for chromatography (e.g., hexane or heptane). Recrystallization from a suitable solvent may also be effective.[11] 2. Treat the crude product with a palladium scavenger or perform an aqueous workup with a solution of sodium sulfide to precipitate palladium salts.
Heck Reaction Troubleshooting
Problem Potential Cause(s) Troubleshooting Suggestions
Low product yield 1. Inefficient catalyst system. 2. Poor coordination of isobutylene to the palladium center. 3. Unreactive aryl halide.1. Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands.[12][13] 2. Increase the pressure of isobutylene or use a sealed reaction vessel. Solvents that coordinate less strongly to palladium, like dioxane, may be beneficial.[14] 3. If using 4-chlorobiphenyl, consider switching to the more reactive 4-bromobiphenyl or 4-iodobiphenyl.[14]
Formation of isomeric byproducts 1. β-hydride elimination and re-addition.1. Add silver salts (e.g., Ag2CO3, Ag3PO4) to promote reductive elimination and minimize alkene isomerization.[8][15] 2. Optimize the base and reaction temperature.
Catalyst decomposition (formation of palladium black) 1. High reaction temperature. 2. Inappropriate ligand-to-palladium ratio.1. Lower the reaction temperature. 2. Adjust the ligand-to-palladium ratio; often a 1:1 to 2:1 ratio is optimal.[14]

Experimental Protocols (General Procedures)

Suzuki-Miyaura Coupling (Illustrative Protocol)

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobiphenyl (1.0 equiv), 2-methyl-1-propenylboronic acid pinacol ester (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 equiv).

  • Heat the reaction mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Heck Reaction (Illustrative Protocol)

  • To a high-pressure reaction vessel, add 4-bromobiphenyl (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 - 0.05 equiv), a suitable ligand (e.g., PPh₃, 0.04 - 0.10 equiv), and a base like triethylamine (1.5 equiv).

  • Add a degassed aprotic solvent such as DMF or NMP.

  • Seal the vessel, then introduce isobutylene gas to the desired pressure.

  • Heat the reaction mixture with stirring to 100-140 °C and monitor for completion.[13]

  • After cooling and carefully venting the excess isobutylene, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product via column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_suzuki Suzuki-Miyaura Side Reactions Desired Product\n(Ar-R) Desired Product (Ar-R) Homocoupling\n(R-R or Ar-Ar) Homocoupling (R-R or Ar-Ar) Protodeboronation\n(R-H) Protodeboronation (R-H) Main Reaction Main Reaction Main Reaction->Desired Product\n(Ar-R) Ar-X + R-B(OR)2 Ar-X + R-B(OR)2 Ar-X + R-B(OR)2->Homocoupling\n(R-R or Ar-Ar) O2 Ar-X + R-B(OR)2->Main Reaction R-B(OR)2 R-B(OR)2 R-B(OR)2->Protodeboronation\n(R-H) H+

Caption: Common side reactions in the Suzuki-Miyaura synthesis.

Troubleshooting_Flow start Low Yield or No Reaction check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst check_base Is the base strong enough and properly prepared? check_catalyst->check_base Yes Change Catalyst/Ligand Change Catalyst/Ligand check_catalyst->Change Catalyst/Ligand No check_solvent Are reagents soluble? Is the solvent degassed? check_base->check_solvent Yes Change Base Change Base check_base->Change Base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes Change Solvent\n(Degas thoroughly) Change Solvent (Degas thoroughly) check_solvent->Change Solvent\n(Degas thoroughly) No success Improved Yield check_temp->success Yes Increase Temperature Increase Temperature check_temp->Increase Temperature No Change Catalyst/Ligand->check_base No Change Base->check_solvent No Change Solvent\n(Degas thoroughly)->check_temp No Increase Temperature->success No

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling conditions for the synthesis of biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Suzuki coupling reaction for biphenyl synthesis.

Low or No Product Yield

Q1: I am not getting any product, or the yield of my biphenyl compound is very low. What are the potential causes and solutions?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. Here's a systematic troubleshooting guide:

  • Catalyst Inactivity:

    • Problem: The palladium catalyst may be inactive. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] This reduction can sometimes be inefficient.

    • Solution:

      • Ensure your palladium source is of good quality and has been stored properly.

      • Consider using a precatalyst that readily forms the active Pd(0) species.

      • Degas your reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the catalyst.[2]

  • Ligand Issues:

    • Problem: The choice of ligand is crucial for an efficient reaction. An inappropriate ligand can lead to slow oxidative addition or reductive elimination.[1]

    • Solution:

      • For electron-rich aryl halides, use electron-rich and bulky phosphine ligands to promote oxidative addition.[1][3]

      • If you are using aryl chlorides, which are less reactive, bulky and electron-donating ligands are often necessary.[1][3]

      • Screen a variety of ligands to find the optimal one for your specific substrates.

  • Base and Solvent Incompatibility:

    • Problem: The base and solvent system plays a critical role in the reaction's success. The base activates the boronic acid for transmetalation, and the solvent affects solubility and reaction rates.[4][5]

    • Solution:

      • Ensure your base is strong enough for the chosen substrates but not so strong that it causes side reactions. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6]

      • The solvent must solubilize the reactants. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often effective.[4][6] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[4]

  • Poor Substrate Quality:

    • Problem: Impurities in your aryl halide or boronic acid can poison the catalyst or lead to side reactions. Boronic acids can also degrade over time.

    • Solution:

      • Use purified starting materials.

      • Check the quality of your boronic acid. Consider using freshly prepared or recently purchased boronic acid.

  • Reaction Temperature and Time:

    • Problem: The reaction may not have reached completion due to insufficient temperature or reaction time.

    • Solution:

      • Increase the reaction temperature. A study showed that increasing the temperature from 70 °C to 110 °C resulted in higher conversion percentages.[6]

      • Extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Side Reactions and Impurities

Q2: My reaction is producing significant amounts of side products, such as homocoupled biphenyls or dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue. Here’s how to address them:

  • Homocoupling of Boronic Acid:

    • Problem: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen or Pd(II) species.[1]

    • Solution:

      • Thoroughly degas your solvent and reaction mixture to remove oxygen.[2]

      • Use a Pd(0) source directly or ensure efficient in situ reduction of your Pd(II) precatalyst.

  • Protodeborylation:

    • Problem: The boronic acid can be hydrolyzed back to the corresponding arene, reducing the amount available for the cross-coupling reaction. This is more common with electron-deficient boronic acids.

    • Solution:

      • Use a less harsh base or milder reaction conditions.

      • Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[1]

  • Dehalogenation of Aryl Halide:

    • Problem: The aryl halide can be reduced to the corresponding arene.

    • Solution:

      • This can sometimes be caused by impurities or side reactions with the base or solvent. Ensure all reagents are pure.

      • Optimize the ligand and catalyst system.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right palladium catalyst and ligand for my specific biphenyl synthesis?

A3: The choice of catalyst and ligand is substrate-dependent. Here are some general guidelines:

  • For Aryl Bromides and Iodides: These are generally more reactive. Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) often work well.[5]

  • For Aryl Chlorides: These are less reactive and require more specialized catalysts. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to facilitate the challenging oxidative addition step.[1][3][7]

  • Sterically Hindered Substrates: For substrates with bulky groups near the reaction center, bulky ligands can also promote the final reductive elimination step to form the biphenyl product.[1]

Q4: What is the optimal base and solvent system for Suzuki coupling of biphenyl compounds?

A4: The ideal base and solvent system depends on the specific substrates and their solubility.

  • Bases:

    • Inorganic bases are most common. K₂CO₃ and Na₂CO₃ are widely used.[6][7] Cs₂CO₃ is a stronger and more soluble base that can be effective for challenging couplings. K₃PO₄ is another common choice.[8]

  • Solvents:

    • A mixture of an organic solvent and water is often optimal.[4][6]

    • Common organic solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1][4]

    • A study found that a methanol-water mixture (3:2) gave a high yield of biphenyl.[4]

    • The choice of solvent can also influence selectivity in some cases.[9][10]

Q5: How can I improve the solubility of my reactants in the reaction mixture?

A5: Poor solubility can significantly hinder the reaction.

  • Solution:

    • Screen different solvent systems. Sometimes a combination of solvents is necessary.

    • If your substrate is highly insoluble, consider functionalizing it with solubilizing groups if the synthesis allows.[11]

    • Using co-solvents like DMF or chlorinated aromatics can sometimes improve the solubility of challenging substrates.[11]

Data Presentation

Table 1: Effect of Solvent on Biphenyl Yield
EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Ethyl Acetate5.6
5Dioxane0
6Ethanol (EtOH)73.4
7MeOH:H₂O (4:1)85.2
8MeOH:H₂O (3:2)96.3
9MeOH:H₂O (1:1)90.1
10MeOH:H₂O (2:3)88.6

Data adapted from a study on the influences of base and solvent in the Suzuki-Miyaura coupling reaction.[4]

Table 2: Optimization of Reaction Conditions for Fluorinated Biphenyl Synthesis
EntryBoronic AcidTemperature (°C)Time (h)Conversion (%)
1Phenylboronic acid70375
2Phenylboronic acid110395
34-Fluorophenylboronic acid70370
44-Fluorophenylboronic acid110398
54-Vinylphenylboronic acid702460
64-Vinylphenylboronic acid1102485
74-Carboxyphenylboronic acid704875
84-Carboxyphenylboronic acid1104890

Data adapted from a study on the synthesis of fluorinated biphenyl derivatives.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is based on common procedures found in the literature.[6][8]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Pure Biphenyl Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_base Screen Bases (Carbonates/Phosphates) start->check_base check_purity Ensure Purity of Starting Materials start->check_purity check_ligand Optimize Ligand (Bulky/Electron-Rich) check_catalyst->check_ligand check_solvent Optimize Solvent (Solubility/Mixtures) check_base->check_solvent check_temp Increase Temperature & Time check_solvent->check_temp check_boronic Check Boronic Acid Quality check_purity->check_boronic

Caption: A logical troubleshooting guide for low-yield Suzuki coupling reactions.

References

Navigating the Scale-Up of 3-(4-Biphenyl)-2-methyl-1-propene Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of 3-(4-Biphenyl)-2-methyl-1-propene, the transition from laboratory-scale experiments to larger-scale production can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential hurdles in the synthesis, purification, and scale-up of this valuable compound.

Two primary synthetic routes are commonly considered for the production of this compound: the Wittig reaction and the Grignard reaction. Each pathway offers distinct advantages and potential difficulties. This guide will explore the intricacies of both methods to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

Wittig Reaction Route

The Wittig reaction provides a powerful method for alkene synthesis from aldehydes or ketones. In the context of this compound, this would typically involve the reaction of a 4-biphenyl-substituted carbonyl compound with an appropriate phosphorus ylide.

Q1: My Wittig reaction is showing low to no conversion of the starting material. What are the potential causes and solutions?

A1: Low conversion in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide is a crucial intermediate. Incomplete deprotonation of the phosphonium salt will directly impact the yield.

    • Troubleshooting:

      • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.

      • Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

      • Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the carbonyl compound. The optimal temperature for ylide generation can vary depending on the specific reagents.

  • Decomposition of the Ylide: Ylides can be unstable, especially at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Perform the ylide generation and subsequent reaction at the recommended temperature, often at or below room temperature.

  • Steric Hindrance: Significant steric hindrance around the carbonyl group or the ylide can impede the reaction.

    • Troubleshooting:

      • Reaction Time: Increase the reaction time to allow for the sterically hindered components to react.

      • Alternative Reagents: In some cases, a Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate ester, may be a more effective alternative for sterically hindered substrates.

Q2: I am observing a significant amount of triphenylphosphine oxide in my final product, and it is difficult to remove. How can I improve the purification process?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.[1]

  • Troubleshooting Purification:

    • Crystallization: Recrystallization is a common method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide. Experiment with different solvent systems, such as hexanes or a mixture of hexanes and ethyl acetate.

    • Column Chromatography: Silica gel chromatography is an effective method for separating the product from triphenylphosphine oxide. A non-polar eluent system, such as hexanes with a small amount of a more polar solvent, is typically used.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexanes, allowing for its removal by filtration.

Grignard Reaction Route

The Grignard reaction offers an alternative route, often involving the reaction of a 4-biphenyl Grignard reagent with a suitable ketone or aldehyde, followed by dehydration of the resulting alcohol.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What steps can I take to start the reaction?

A1: The initiation of a Grignard reaction is a critical step and can be influenced by several factors.

  • Troubleshooting Initiation:

    • Magnesium Activation: The surface of the magnesium metal can be coated with a passivating oxide layer.

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.

      • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[2]

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[3][4] The reaction should be conducted under an inert atmosphere.

    • Concentration of Alkyl Halide: A high local concentration of the alkyl halide can help to initiate the reaction. Add a small portion of the halide initially and wait for the reaction to begin before adding the remainder.

Q2: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can this be minimized?

A2: The formation of biphenyl is a common side reaction in the preparation of Grignard reagents from aryl halides, arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[3][4]

  • Troubleshooting Biphenyl Formation:

    • Slow Addition of Halide: Add the solution of the 4-biphenyl halide slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the coupling side reaction.

    • Temperature Control: Maintain a moderate reaction temperature. Overheating can promote the formation of biphenyl.

    • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added halide and bring it into contact with the magnesium surface, favoring Grignard reagent formation over coupling.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Wittig or Grignard, is generally preferred for the scale-up of this compound production?

A: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the available equipment.

  • Wittig Reaction:

    • Advantages: Often provides good stereochemical control and can be a more direct route to the alkene.

    • Disadvantages: The generation and handling of phosphorus ylides can be challenging, and the removal of the triphenylphosphine oxide byproduct can be problematic on a large scale.

  • Grignard Reaction:

    • Advantages: Grignard reagents are powerful nucleophiles, and the starting materials are often readily available.

    • Disadvantages: The reaction is highly sensitive to moisture and air, and the formation of byproducts like biphenyl can complicate purification. The multi-step nature (Grignard addition followed by dehydration) can also be a drawback.

For industrial-scale production, a thorough process hazard analysis and cost analysis for both routes would be necessary to make an informed decision.

Q: What are the key safety considerations when scaling up these reactions?

A: Both Wittig and Grignard reactions have specific safety hazards that become more pronounced at a larger scale.

  • Wittig Reaction:

    • Phosphorus Reagents: Triphenylphosphine and its derivatives can be irritants. Handle them in a well-ventilated area and use appropriate personal protective equipment (PPE).

    • Strong Bases: Strong bases like n-BuLi are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere.

  • Grignard Reaction:

    • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent a runaway reaction. Use a reactor with adequate cooling capacity and add the halide at a controlled rate.

    • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

    • Quenching: The quenching of the Grignard reaction with water or acid is also highly exothermic. Perform the quench slowly and with adequate cooling.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for the synthesis of this compound. Note that these are generalized conditions and may require optimization for specific equipment and desired outcomes.

Table 1: Typical Reaction Conditions for Wittig Synthesis

ParameterCondition
Phosphonium Salt Isopropyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Carbonyl Compound 4-Biphenylacetaldehyde
Reaction Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Typical Yield 60-85%
Typical Purity (after chromatography) >95%

Table 2: Typical Reaction Conditions for Grignard Synthesis

ParameterCondition
Halide 4-Bromobiphenyl
Metal Magnesium turnings
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Carbonyl Compound Acetone
Reaction Temperature (Grignard formation) Room temperature to reflux
Reaction Temperature (Addition) 0 °C to room temperature
Dehydration Agent Sulfuric acid or p-Toluenesulfonic acid
Typical Yield (overall) 50-75%
Typical Purity (after purification) >95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Biphenylacetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension while maintaining the temperature at 0 °C. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Dissolve 4-biphenylacetaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 4-Bromobiphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere.

  • Add a small amount of a solution of 4-bromobiphenyl in anhydrous THF to the flask.

  • Gently heat the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining solution of 4-bromobiphenyl in THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude tertiary alcohol.

  • To a solution of the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the dehydration reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common issues in the synthesis of this compound.

Wittig_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Wittig Reaction cause1 Inefficient Ylide Formation start->cause1 cause2 Ylide Decomposition start->cause2 cause3 Steric Hindrance start->cause3 solution1a Use Stronger Base (n-BuLi, NaH) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution1c Optimize Reaction Time/Temperature cause1->solution1c solution2 Control Reaction Temperature cause2->solution2 solution3a Increase Reaction Time cause3->solution3a solution3b Consider Horner- Wadsworth-Emmons cause3->solution3b

Caption: Troubleshooting workflow for low conversion in the Wittig reaction.

Grignard_Troubleshooting cluster_issues Common Issues cluster_solutions_initiation Initiation Solutions cluster_solutions_byproduct Byproduct Reduction start Grignard Reaction Issues issue1 Reaction Fails to Initiate start->issue1 issue2 Biphenyl Byproduct Formation start->issue2 solution1a Activate Mg (Mechanical/Chemical) issue1->solution1a solution1b Strict Anhydrous Conditions issue1->solution1b solution1c High Local Halide Concentration issue1->solution1c solution2a Slow Halide Addition issue2->solution2a solution2b Moderate Reaction Temperature issue2->solution2b solution2c Efficient Stirring issue2->solution2c

Caption: Troubleshooting workflow for common issues in the Grignard reaction.

References

3-(4-Biphenyl)-2-methyl-1-propene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Biphenyl)-2-methyl-1-propene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of degradation for this compound under forced degradation conditions?

A1: Based on its chemical structure, which combines a biphenyl group and a 2-methyl-1-propene moiety, the primary degradation pathways are expected to involve the double bond and the aromatic rings. Key degradation routes include:

  • Oxidation: The double bond is susceptible to oxidation, potentially forming an epoxide, which can be further hydrolyzed to a diol. The biphenyl rings can also be hydroxylated.[1][2][3][4][5][6][7][8]

  • Photodegradation: The biphenyl moiety is known to undergo photodegradation, which can lead to hydroxylation and other transformations of the aromatic rings.[9][10][11]

  • Acid-Catalyzed Degradation: Under acidic conditions, the double bond can undergo hydration or other acid-catalyzed reactions.[12][13][14][15][16]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products or impurities. To identify the source, consider the following:

  • Review Stress Conditions: Correlate the appearance of the peaks with the specific stress conditions applied (e.g., acid, base, peroxide, light, heat). This can provide clues about the nature of the degradant.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This is a critical step in identifying the molecular weight of the degradation products.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the major peaks observed in your forced degradation studies.

Q3: My mass balance in the stability assay is below 95%. What are the potential reasons?

A3: Poor mass balance can be due to several factors:

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can help to identify such compounds.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out of the solution.

  • Adsorption: The analyte or its degradation products might be adsorbing to the HPLC column or sample vials.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Oxidative Stress
  • Problem: Significant degradation ( >50%) of this compound is observed shortly after exposure to hydrogen peroxide.

  • Possible Cause: The 2-methyl-1-propene moiety is highly susceptible to oxidation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Lower the concentration of hydrogen peroxide (e.g., from 3% to 0.1-1%).[17][18]

    • Decrease Temperature: Perform the oxidative stress study at a lower temperature (e.g., room temperature instead of elevated temperatures).

    • Time-Course Study: Take multiple time points at the beginning of the experiment to better understand the degradation kinetics.

Issue 2: Inconsistent Results in Photostability Studies
  • Problem: The extent of degradation varies significantly between replicate photostability experiments.

  • Possible Cause: Inconsistent light exposure or sample preparation.

  • Troubleshooting Steps:

    • Control Light Exposure: Ensure that all samples receive a consistent and controlled amount of light exposure as per ICH Q1B guidelines.

    • Sample Presentation: Use quartz cuvettes or a container that does not block the light source. Ensure the sample is uniformly exposed.

    • Solution vs. Solid State: Specify whether the photostability testing was performed on the solid material or in solution, as this can significantly affect the outcome.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.

Oxidative_Degradation parent This compound epoxide 2-(4-Biphenylmethyl)-2-methyloxirane parent->epoxide Oxidation (e.g., H2O2) hydroxylated Hydroxy-3-(4-biphenyl)-2-methyl-1-propene parent->hydroxylated Oxidation of Biphenyl Ring diol 1-(4-Biphenyl)-2-methylpropane-1,2-diol epoxide->diol Hydrolysis

Caption: Predicted Photolytic Degradation Pathway.

.dot

Acid_Catalyzed_Degradation parent This compound carbocation Tertiary Carbocation Intermediate parent->carbocation H+ alcohol 1-(4-Biphenyl)-2-methylpropan-2-ol carbocation->alcohol H2O

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acidic0.1 M HCl24 h~15%1-(4-Biphenyl)-2-methylpropan-2-ol
Alkaline0.1 M NaOH24 h< 5%No major products detected
Oxidative3% H₂O₂8 h~25%2-(4-Biphenylmethyl)-2-methyloxirane, Hydroxylated biphenyl derivatives
PhotolyticICH Q1B24 h~10%3-(Hydroxy-4-biphenyl)-2-methyl-1-propene
Thermal80°C48 h< 2%No major products detected

Experimental Protocols

General Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours.

  • Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

Technical Support Center: Efficient Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-(4-Biphenyl)-2-methyl-1-propene. Due to the limited availability of direct literature for this specific compound, this guide focuses on plausible and robust synthetic methodologies, primarily the Wittig and Grignard reactions. The following sections offer detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and data to aid in catalyst selection for the preparation of key starting materials.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound: the Wittig reaction and the Grignard reaction.

Wittig_Pathway 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Wittig Reaction Wittig Reaction 4-Biphenylcarboxaldehyde->Wittig Reaction Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium bromide->Wittig Reaction Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Wittig Reaction This compound This compound Wittig Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide Grignard_Pathway cluster_grignard_formation Grignard Reagent Formation cluster_reaction_workup Reaction and Workup 4-Bromobiphenyl 4-Bromobiphenyl 4-Biphenylmagnesium bromide 4-Biphenylmagnesium bromide 4-Bromobiphenyl->4-Biphenylmagnesium bromide Mg, Ether Magnesium turnings Magnesium turnings Magnesium turnings->4-Biphenylmagnesium bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->4-Biphenylmagnesium bromide Grignard Addition Grignard Addition 4-Biphenylmagnesium bromide->Grignard Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Grignard Addition Intermediate Alcohol Intermediate Alcohol Grignard Addition->Intermediate Alcohol Acid-catalyzed Dehydration Acid-catalyzed Dehydration Intermediate Alcohol->Acid-catalyzed Dehydration This compound This compound Acid-catalyzed Dehydration->this compound Troubleshooting_Workflow cluster_wittig Wittig Troubleshooting cluster_grignard Grignard Troubleshooting Start Low Yield or No Product Reaction_Type Which Reaction? Start->Reaction_Type Wittig_Check Check Wittig Conditions Reaction_Type->Wittig_Check Wittig Grignard_Check Check Grignard Conditions Reaction_Type->Grignard_Check Grignard Ylide_Formation Ylide Formed? (Color Change) Wittig_Check->Ylide_Formation Grignard_Initiation Reaction Initiated? Grignard_Check->Grignard_Initiation Anhydrous_Wittig Ensure Anhydrous Conditions & Strong Base Ylide_Formation->Anhydrous_Wittig No Aldehyde_Purity Check Aldehyde Purity Ylide_Formation->Aldehyde_Purity Yes Activate_Mg Activate Mg & Ensure Anhydrous Conditions Grignard_Initiation->Activate_Mg No Check_Addition Check Carbonyl Addition Step Grignard_Initiation->Check_Addition Yes Dehydration_Issue Review Dehydration Conditions Check_Addition->Dehydration_Issue

Technical Support Center: Purification of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(4-Biphenyl)-2-methyl-1-propene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After a Single Purification Step

  • Question: I performed a single purification step (e.g., recrystallization or column chromatography), but my this compound is still not pure. What should I do?

  • Answer: It is common for a single purification step to be insufficient, especially if the crude product contains a complex mixture of impurities. Consider the following:

    • Sequential Purification: Employing a combination of purification techniques can be more effective. For example, an initial column chromatography step to remove major impurities can be followed by recrystallization to achieve high purity.

    • Optimize Your Current Method:

      • Recrystallization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

      • Column Chromatography: Adjust the solvent system (eluent) polarity. A gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of compounds with similar polarities. Ensure the correct stationary phase (e.g., silica gel) is being used.[1][2]

    • Characterize Impurities: If possible, identify the major impurities using techniques like NMR or LC-MS. Knowing the nature of the impurities can help in selecting the most appropriate purification method. For instance, acidic or basic impurities might be removed with a liquid-liquid extraction using an appropriate aqueous solution before proceeding with chromatography or recrystallization.

Issue 2: Oily Product Obtained After Recrystallization

  • Question: I attempted to recrystallize my crude this compound, but it oiled out instead of forming crystals. What went wrong?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:

    • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, preventing crystallization even at low temperatures. Try a less polar solvent or a solvent pair.

    • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • High Impurity Level: A high concentration of impurities can interfere with crystal lattice formation. It may be necessary to perform an initial purification step, like column chromatography, to remove some of the impurities before attempting recrystallization.

    • Supersaturation: The solution might be too concentrated. Try using a larger volume of solvent to dissolve the crude product.

Issue 3: Poor Separation During Column Chromatography

  • Question: My spots are streaking or not separating well on the TLC plate and during column chromatography. How can I improve the separation?

  • Answer: Poor separation can be due to several factors related to your chromatographic conditions:

    • Solvent System: The polarity of your eluent is crucial. If the spots are running too high on the TLC plate (high Rf value), the eluent is too polar. If they are not moving from the baseline (low Rf), it is not polar enough. Aim for an Rf value of 0.2-0.4 for your desired compound for good separation on a column.

    • Sample Loading: Overloading the column with too much crude product will lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.

    • Column Packing: An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.

    • Compound Solubility: If your compound is not fully dissolved in the loading solvent, it can lead to streaking. Ensure the sample is completely dissolved before loading it onto the column.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in crude this compound?

    • A1: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., a biphenyl derivative or a propene precursor), reagents, and by-products from the coupling reaction used to form the biphenyl structure or the reaction to introduce the methylpropene group. Analogous syntheses suggest that side-products from reductive amination or nitropropene routes, if used, could also be present.[3][4]

  • Q2: Which purification method is best for this compound?

    • A2: The best method depends on the nature and quantity of the impurities. Column chromatography is excellent for separating mixtures with multiple components of varying polarities.[1][2] Recrystallization is a highly effective technique for achieving high purity of a solid compound when the impurities have different solubility profiles.[5] Often, a combination of both methods yields the best results.

  • Q3: How can I monitor the purity of my fractions during column chromatography?

    • A3: Thin-layer chromatography (TLC) is the standard method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same eluent system used for the column. Combine the fractions that show a single spot corresponding to your product.

Data Presentation

The following table summarizes hypothetical data from purification experiments to illustrate the effectiveness of different methods.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%95%70%Some product lost in the mother liquor.
Column Chromatography (Silica, Hexane/Ethyl Acetate gradient)85%98%85%Good separation of major impurities.
Sequential: Column Chromatography then Recrystallization85%>99.5%60%Highest purity achieved, but with lower overall yield.

Experimental Protocols

1. Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in different solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

2. Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Diagrams

Purification_Troubleshooting start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oily or complex mixture purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>99%) purity_check->pure_product Yes impure_product Product Still Impure purity_check->impure_product No troubleshoot_recrystallization Troubleshoot Recrystallization - Change solvent - Slower cooling - Pre-purify impure_product->troubleshoot_recrystallization From Recrystallization troubleshoot_chromatography Troubleshoot Chromatography - Adjust eluent polarity - Check loading - Repack column impure_product->troubleshoot_chromatography From Chromatography re_purify Re-purify with Alternative Method troubleshoot_recrystallization->re_purify troubleshoot_chromatography->re_purify re_purify->recrystallization After Chromatography re_purify->column_chromatography After Recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing reaction time and temperature for 3-(4-Biphenyl)-2-methyl-1-propene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method involves a two-step process:

  • Suzuki-Miyaura Coupling: Synthesis of a 4-substituted biphenyl intermediate. This reaction creates the core biphenyl structure.

  • Wittig Reaction: Introduction of the 2-methyl-1-propene group onto the biphenyl core to form the final product.

Q2: What are the critical parameters to control for optimal yield and purity?

For the Suzuki-Miyaura coupling, the critical parameters include the choice of palladium catalyst, base, and solvent. For the subsequent Wittig reaction, the key parameters for optimization are reaction temperature and reaction time. Careful control of these factors is essential to maximize yield and minimize the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the identification of starting materials, intermediates, and the final product, helping to determine the optimal reaction endpoint.

Q4: What are some common side products in this synthesis?

In the Suzuki-Miyaura coupling step, homocoupling of the boronic acid can be a side reaction. In the Wittig reaction, potential side products can arise from the degradation of the ylide or incomplete reaction, leaving unreacted aldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Suzuki-Miyaura step).Ensure the palladium catalyst is fresh and handled under an inert atmosphere.
Poor quality of reagents.Use freshly distilled solvents and high-purity starting materials.
Incomplete formation of the Wittig reagent (ylide).Ensure anhydrous conditions and use a strong enough base (e.g., n-butyllithium) for the deprotonation of the phosphonium salt.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products due to prolonged reaction time.Optimize the reaction time by monitoring the reaction closely with TLC and quenching the reaction once the starting material is consumed.[1]
The reaction temperature is too high, leading to decomposition.Lower the reaction temperature and monitor for product formation.
Inefficient purification.Utilize column chromatography with a carefully selected solvent system to separate the product from impurities.
Difficulty in Product Isolation Product is too soluble in the workup solvent.Use a different solvent for extraction or perform a solvent swap before crystallization.
Product is an oil and does not crystallize.Attempt purification by column chromatography. If a solid is desired, try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent to induce precipitation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Biphenylcarboxaldehyde (Intermediate)

This step involves a Suzuki-Miyaura coupling reaction.

  • Reactants:

    • 4-Bromobenzaldehyde

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (solvent system)

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Add toluene and water in a 4:1 ratio.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

    • Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature, and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-biphenylcarboxaldehyde.

Step 2: Synthesis of this compound (Wittig Reaction)

  • Reactants:

    • Isopropyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • 4-Biphenylcarboxaldehyde

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

    • Add a solution of 4-biphenylcarboxaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for the optimized reaction time (see data table below).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound.

Data Presentation: Optimization of the Wittig Reaction

The following table summarizes the results of experiments conducted to optimize the reaction time and temperature for the Wittig reaction step. The yield was determined by GC-MS analysis of the crude reaction mixture.

Entry Temperature (°C) Reaction Time (hours) Yield (%)
125 (Room Temp.)245
225 (Room Temp.)465
325 (Room Temp.)875
425 (Room Temp.)1276
540270
640485
740886
860282
960480 (slight decomposition observed)

Visualizations

experimental_workflow start_end start_end process process decision decision product product start Start Synthesis suzuki Step 1: Suzuki Coupling (4-Biphenylcarboxaldehyde) start->suzuki purify1 Purification 1 (Column Chromatography) suzuki->purify1 wittig Step 2: Wittig Reaction purify1->wittig optimize Optimize Temp & Time? wittig->optimize optimize->wittig Yes purify2 Purification 2 (Column Chromatography) optimize->purify2 No final_product Final Product: This compound purify2->final_product end_process End final_product->end_process

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem problem cause cause solution solution low_yield Problem: Low Product Yield cause1 Cause 1: Inactive Catalyst low_yield->cause1 cause2 Cause 2: Incomplete Ylide Formation low_yield->cause2 cause3 Cause 3: Suboptimal Temp/Time low_yield->cause3 solution1 Solution: Use fresh catalyst under N2 cause1->solution1 solution2 Solution: Ensure anhydrous conditions & strong base cause2->solution2 solution3 Solution: Adjust temp/time based on optimization data cause3->solution3

Caption: Troubleshooting logic for diagnosing and resolving low product yield.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-(4-Biphenyl)-2-methyl-1-propene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 3-(4-Biphenyl)-2-methyl-1-propene and structurally similar compounds, targeting researchers, scientists, and drug development professionals. Due to a lack of specific published data on the biological activity of this compound, this report focuses on the pharmacological profiles of structurally related biphenyl derivatives, offering insights into their potential therapeutic applications, including anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.

Executive Summary

The biphenyl moiety is a prevalent scaffold in medicinal chemistry, known to impart a wide range of biological activities. While direct experimental data for this compound is not publicly available, analysis of analogous compounds provides a predictive framework for its potential bioactivity. This guide synthesizes available data on similar biphenyl derivatives, presenting a comparative overview of their cytotoxic effects, enzyme inhibition capabilities, and anti-inflammatory potential. Detailed experimental protocols for key assays are provided to support further research and development.

Comparative Biological Activity

To understand the potential biological profile of this compound, we have summarized the activities of biphenyl derivatives with similar structural features, such as a biphenyl core and a short, substituted aliphatic chain.

Cytotoxic Activity

Biphenyl derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The structural characteristics of the biphenyl scaffold and its substituents play a crucial role in determining the potency and selectivity of these compounds.

Compound/Derivative ClassCell Line(s)IC50/EC50Reference Compound(s)
Hydroxylated Biphenyls (e.g., OPP, MPP, PPP)Rat Hepatocytes~0.75 mM (caused cell death)Biphenyl (less toxic)
Aromatic-heterocyclic biphenylsK562 (wild type and Imatinib-resistant)Moderate antiproliferative activityImatinib
1-[2-(Aryl substituted)-5-(4'-fluoro-3-methyl biphenyl-4-yl)-[1][2][3] oxadiazole-3-yl]-ethanone derivativesCaco-26a: 6.4 µM, 6e: 4.4 µM5-Fluorouracil

Table 1: Comparative Cytotoxic Activity of Biphenyl Derivatives. [1][4][5]

Enzyme Inhibition

The biphenyl scaffold is a key feature in the design of various enzyme inhibitors. Modifications to the biphenyl core and its appendages allow for targeted inhibition of specific enzymes implicated in disease pathogenesis.

Compound/DerivativeTarget Enzyme(s)IC50/KiReference Compound(s)
Biphenyl/Bibenzyl DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Cmpd 19 (AChE): 0.096 µM, Cmpd 15 (BuChE): 0.74 µMNot Specified
Pyrazole-β-ketonitrile with biphenyl moietySuccinate Dehydrogenase (SDH)A37: 0.0263 µMFluxapyroxad (EC50 = 0.0270 μg/mL)
Biphenyl and Biphenyl Ether SulfamatesSulfatase-2 (Sulf-2), Aryl Sulfatase A (ARSA) & B (ARSB)Nearly complete inhibition at 1 mMNot Specified
2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)κ-opioid receptor (KOR)Human KOR: 3 nM (Ki), Human MOR: 64 nM (Ki)Not Specified

Table 2: Comparative Enzyme Inhibitory Activity of Biphenyl Derivatives. [6][7][8][9][10]

Anti-inflammatory Activity

Several biphenyl derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators. The structural analogue Flurbiprofen, a 2-arylpropionic acid derivative containing a biphenyl group, is a well-known non-steroidal anti-inflammatory drug (NSAID).[11]

Compound/DerivativeAssay ModelKey FindingsReference Compound(s)
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011)Carrageenin-induced paw edema (rat)2x more potent than indomethacinIndomethacin, Diclofenac sodium, Ketoprofen
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (rat)Significant reduction in paw edemaDiclofenac

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Compounds. [12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of biphenyl derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, Caco-2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard cytotoxic agent (e.g., 5-Fluorouracil) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Enzyme Inhibition Assay (Cholinesterase Inhibition)

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.[8][9]

  • Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, mix the enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

  • Kinetic Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) over time. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of compounds.[12][13]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally to the animals. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time following compound administration, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of biphenyl derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Biphenyl Derivative) Treatment Treatment of Cells/Enzymes with Compound Compound->Treatment Cells Cell Culture (e.g., Cancer Cell Line) Cells->Treatment Reagents Assay Reagents (e.g., MTT, Enzymes) Reagents->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Measurement Calculation Calculation of % Inhibition / % Viability Measurement->Calculation IC50 IC50/EC50 Determination Calculation->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General workflow for in vitro biological activity screening.

signaling_pathway KOR_Antagonist KOR Antagonist (e.g., Biphenyl Derivative) KOR κ-Opioid Receptor (KOR) KOR_Antagonist->KOR Blocks G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits production of Downstream Downstream Signaling (e.g., Ion channel modulation, MAPK pathway) cAMP->Downstream

Simplified signaling pathway of κ-opioid receptor (KOR) antagonism.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of a Key Loxoprofen Intermediate.

The synthesis of 3-(4-Biphenyl)-2-methyl-1-propene, a crucial intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process viability. This guide provides a comparative study of various catalytic systems for the synthesis of this important compound, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily approached via three main catalytic routes: Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and the Heck reaction. Each method utilizes distinct types of catalysts, ranging from Lewis acids to palladium and nickel complexes, with varying degrees of success in terms of yield and selectivity.

Friedel-Crafts Alkylation

This classical approach involves the direct alkylation of biphenyl with an appropriate alkylating agent, such as 3-chloro-2-methyl-1-propene, in the presence of a Lewis or Brønsted acid catalyst.

CatalystAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃3-chloro-2-methyl-1-propeneBenzeneRTNot SpecifiedModerate[1]
H₂SO₄3-chloro-2-(chloromethyl)-1-propeneBenzeneRTNot SpecifiedLow[1]
K10-Montmorillonite Clay3-chloro-2-(chloromethyl)-1-propeneBenzeneRTNot SpecifiedModerate[1]

Note: Yields are reported for the alkylation of benzene, a close analog of biphenyl, and are indicative of expected performance.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a versatile method for forming the C-C bond between a biphenyl derivative and the methylpropene moiety.

Catalyst SystemReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃4-Iodobiphenyl, 2-methyl-1-propenylboronic acidK₂CO₃THFReflux15High[2][3]
Pd(OAc)₂ / PCy₃4-Biphenyl triflate, 2-methyl-1-propenylboronic acidK₃PO₄Toluene10012High[3]
Pd/C4-Bromobiphenyl, 2-methyl-1-propenylboronic acidNa₂CO₃DMF/H₂O1108Good[4]
NiCl₂(dppf)4-Chlorobiphenyl, 2-methyl-1-propenylboronic acidK₂CO₃THFReflux30Good[2]

Note: Yields are based on general Suzuki-Miyaura coupling protocols for similar substrates.

Heck Reaction

The Heck reaction provides another palladium-catalyzed route, typically involving the coupling of an aryl halide with an alkene.

Catalyst SystemReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-Iodobiphenyl, IsobutyleneEt₃NDMF1206Good[5]
Pd(OAc)₂ / Xantphos4-Bromobiphenyl, IsobutyleneK₃PO₄Toluene11012High[6]
Pd/C4-Iodobiphenyl, IsobutyleneNaOAcNMP10024ModerateGeneral Heck Protocols

Note: Yields are extrapolated from Heck reactions with analogous substrates.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for each synthetic route.

General Procedure for Friedel-Crafts Alkylation

To a stirred solution of biphenyl (1.0 eq) in a suitable solvent (e.g., benzene or dichloromethane) under an inert atmosphere, the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) is added portion-wise at 0 °C.[1] The alkylating agent, 3-chloro-2-methyl-1-propene (1.2 eq), is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched by the slow addition of ice-water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

In a flame-dried Schlenk flask, the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Na₂CO₃, 3.0 eq) are combined.[2] The flask is evacuated and backfilled with argon. The aryl halide (e.g., 4-iodobiphenyl, 1.0 eq), the boronic acid (e.g., 2-methyl-1-propenylboronic acid, 2.0 eq), and the solvent (e.g., THF) are then added. The reaction mixture is heated to reflux for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography.

General Procedure for Heck Reaction

A mixture of the aryl halide (e.g., 4-iodobiphenyl, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if applicable), and the base (e.g., Et₃N, 1.5 eq) in a suitable solvent (e.g., DMF) is prepared in a pressure vessel.[5] Isobutylene is then introduced into the vessel, and the reaction is heated at the specified temperature for the required duration. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, and dried. The final product is obtained after purification by column chromatography.

Visualizing Synthetic Pathways

The logical flow of each synthetic route can be visualized to better understand the sequence of reactions and the role of the catalytic system.

Friedel_Crafts_Alkylation Biphenyl Biphenyl Intermediate Carbocation Intermediate Biphenyl->Intermediate AlkylatingAgent 3-Chloro-2-methyl-1-propene Catalyst Lewis Acid (e.g., AlCl₃) AlkylatingAgent->Catalyst Catalyst->Intermediate Catalyzes Product This compound Intermediate->Product Deprotonation

Caption: Friedel-Crafts Alkylation Pathway.

Suzuki_Miyaura_Coupling ArylHalide 4-Halobiphenyl OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid 2-Methyl-1-propenylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Transmetalation Activates OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regenerates Product This compound ReductiveElimination->Product Heck_Reaction ArylHalide 4-Halobiphenyl OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Alkene Isobutylene MigratoryInsertion Migratory Insertion Alkene->MigratoryInsertion Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., Et₃N) BetaHydrideElimination β-Hydride Elimination Base->BetaHydrideElimination OxidativeAddition->MigratoryInsertion MigratoryInsertion->BetaHydrideElimination BetaHydrideElimination->Catalyst Regenerates with Base Product This compound BetaHydrideElimination->Product

References

A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data, specific X-ray crystallographic studies for 3-(4-Biphenyl)-2-methyl-1-propene derivatives are not publicly available. This guide provides a comparative analysis of structurally related biphenyl compounds to offer insights into their crystallographic characteristics. The data presented is intended to serve as a reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

The study of the three-dimensional structure of molecules through X-ray crystallography is pivotal in understanding their chemical and physical properties, which is crucial for applications in materials science and drug discovery. For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key structural parameter that influences the molecule's conformation and its interactions in the solid state. The presence of various substituents can significantly impact this angle and the overall crystal packing.

This guide summarizes crystallographic data from selected biphenyl derivatives with alkyl and other substituents, providing a comparative framework.

Comparative Crystallographic Data of Biphenyl Derivatives

The following table summarizes key crystallographic parameters for biphenyl and two of its derivatives. This comparison highlights how substitution affects the crystal lattice and molecular conformation.

ParameterBiphenylMethyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate[1]4,4'-Bis[5-(methoxycarbonyl)pentyloxy]biphenyl
Formula C₁₂H₁₀C₂₁H₁₅BrO₄C₂₆H₃₄O₆
Molecular Weight 154.21 g/mol 423.24 g/mol 442.54 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c[2]P2₁/cC2/c
a (Å) 8.0412.0933 (4)22.341 (3)
b (Å) 5.5711.2403 (4)5.4836 (7)
c (Å) 9.3913.5659 (5)20.068 (3)
α (°) 909090
β (°) 94.5104.145 (2)108.691 (4)
γ (°) 909090
Volume (ų) 4541790.38 (11)2328.3 (5)
Z 244
**Dihedral Angle (°) **~44.4 (gas phase)[2]5.78 (4)0 (coplanar)

Experimental Protocols

The determination of the crystal structure of small molecules like biphenyl derivatives by X-ray crystallography involves a series of well-defined steps. Below is a generalized experimental protocol based on standard practices in the field.

1. Synthesis and Purification: The target compound is synthesized using appropriate organic chemistry methods. For instance, substituted biphenyls can be prepared via coupling reactions like the Suzuki-Miyaura reaction.[2] Following synthesis, the compound is purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that could hinder crystal growth.

2. Crystallization: Single crystals of the purified compound suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent is critical and is often determined empirically.

3. Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a laboratory X-ray generator. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

4. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated and scaled to produce a unique set of reflection data.[3]

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall agreement between the calculated and observed diffraction patterns.[3]

6. Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and correctness. The final atomic coordinates and other crystallographic data are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Biphenyl Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Goniometer, X-ray Source, Detector) crystallization->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Deposition (CSD) refinement->validation

A generalized workflow for the X-ray crystallography of small molecules.

References

Comparative Guide to Validated Analytical Methods for 3-(4-Biphenyl)-2-methyl-1-propene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 3-(4-Biphenyl)-2-methyl-1-propene. As no specific validated methods for this compound are readily available in the public domain, this comparison is based on established analytical approaches for structurally similar biphenyl and non-polar compounds. The methodologies presented are robust starting points for method development and validation for the target analyte.

Introduction

This compound is a non-polar compound containing a biphenyl moiety. The quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The two most common and suitable analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide compares these two methods, providing hypothetical yet representative experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Method Comparison

The choice between HPLC-UV/DAD and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Stationary Phase Reversed-phase C18 or Biphenyl.[1][2]Non-polar capillary columns (e.g., DB-5).[3]
Mobile/Carrier Gas Liquid solvent mixture (e.g., Acetonitrile/Water).[3][4]Inert gas (e.g., Helium, Nitrogen).[3]
Detection UV-Vis or Diode Array Detector (DAD).[3][4]Mass Spectrometer (MS).
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability, though direct analysis is often possible.[3]
Sensitivity Typically in the µg/mL to ng/mL range.High sensitivity, often in the ng/mL to pg/mL range, especially with Selected Ion Monitoring (SIM).[5]
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, mass-based detection provides high specificity.[5]
Analysis Time Typically 5-15 minutes per sample.[3][4]Typically 10-30 minutes per sample.
Instrumentation Cost Lower to moderate.Higher.
Common Applications Routine quality control, formulation analysis, and quantification in less complex matrices.Trace level quantification, analysis in complex biological matrices, and confirmatory analysis.

Quantitative Data Summary

The following tables present hypothetical performance data for the quantification of this compound using HPLC-DAD and GC-MS. These values are representative of what can be expected for well-validated methods for similar analytes.[3][4][6]

Table 1: HPLC-DAD Method Performance

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Table 2: GC-MS Method Performance

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Experimental Protocols

HPLC-DAD Method

This protocol outlines a reversed-phase HPLC method with DAD detection suitable for the quantification of this compound in a relatively clean sample matrix, such as a pharmaceutical formulation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).[3][4]

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound, which is particularly useful for bioanalytical applications or trace analysis.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and one for the internal standard (if used).

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like hexane or ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 1000 ng/mL. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to each standard and sample at a constant concentration.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase solvent for injection.

Visualizations

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration Filtration Filtration Concentration->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for the quantification of an analyte using a chromatographic method.

HPLC_vs_GCMS cluster_hplc HPLC Method cluster_gcms GC-MS Method Analyte This compound HPLC_Principle Liquid-Solid Partitioning Analyte->HPLC_Principle GCMS_Principle Gas-Liquid Partitioning Analyte->GCMS_Principle HPLC_Column C18 / Biphenyl HPLC_Principle->HPLC_Column HPLC_Detection UV/DAD HPLC_Column->HPLC_Detection HPLC_Sensitivity µg/mL - ng/mL HPLC_Detection->HPLC_Sensitivity GCMS_Column Capillary (e.g., DB-5) GCMS_Principle->GCMS_Column GCMS_Detection Mass Spectrometry GCMS_Column->GCMS_Detection GCMS_Sensitivity ng/mL - pg/mL GCMS_Detection->GCMS_Sensitivity

References

Benchmarking the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene: A Review of Potential Literature Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide aims to provide a comparative overview of potential synthetic routes for 3-(4-Biphenyl)-2-methyl-1-propene, a biphenyl derivative of interest. However, a comprehensive search of scientific literature and chemical databases did not yield specific, published methods detailing the synthesis of this exact compound with corresponding experimental data such as reaction yields, times, and purity.

Due to the absence of direct literature precedents for the synthesis of this compound, this guide will instead outline plausible and established synthetic strategies that are commonly employed for the preparation of structurally similar compounds. These proposed methods are based on well-known organic reactions and provide a theoretical framework for approaching the synthesis of the target molecule.

Proposed Synthetic Strategies

Based on the structure of this compound, several key bond formations can be envisaged. The most logical approaches would involve either the formation of the biphenyl linkage as a key step, followed by the introduction of the 2-methyl-1-propene moiety, or the coupling of a biphenyl-containing fragment with a suitable three-carbon unit. The following sections describe potential synthetic pathways.

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. In a potential synthesis of this compound, this could involve the reaction of a biphenyl aldehyde with a suitable phosphorus ylide.

Experimental Protocol (Hypothetical):

  • Preparation of the Wittig Reagent: Isopropyltriphenylphosphonium iodide would be treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the corresponding ylide, (isopropylidene)triphenylphosphorane.

  • Wittig Reaction: The freshly prepared ylide would then be reacted with 4-biphenylcarboxaldehyde in the same solvent. The reaction mixture would likely be stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The reaction would be quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product would be extracted with an organic solvent, and the crude product purified by column chromatography on silica gel to isolate this compound.

Data Presentation (Illustrative - Not from Literature):

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Wittig Reaction4-Biphenylcarboxaldehyde, Isopropyltriphenylphosphonium iodide, n-BuLiTHF0 to 254 - 12Data not availableData not available
Grignard Reaction Approach

A Grignard reaction offers another viable route, likely involving the reaction of a Grignard reagent derived from a biphenyl halide with a suitable electrophile to construct the carbon skeleton.

Experimental Protocol (Hypothetical):

  • Formation of Grignard Reagent: 4-Bromobiphenyl would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF, to form 4-biphenylmagnesium bromide.

  • Reaction with an Allylic Halide: The Grignard reagent would then be reacted with 3-chloro-2-methyl-1-propene (methallyl chloride). This reaction would likely be carried out at low temperature to control reactivity and minimize side reactions.

  • Work-up and Purification: The reaction would be quenched with an acidic aqueous solution. The product would be extracted, and the organic layer washed and dried. Purification by distillation under reduced pressure or column chromatography would be necessary to obtain the pure product.

Data Presentation (Illustrative - Not from Literature):

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Grignard Reaction4-Bromobiphenyl, Mg, 3-Chloro-2-methyl-1-propeneDiethyl Ether0 to 352 - 6Data not availableData not available
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Heck)

Modern cross-coupling reactions are highly efficient for the formation of carbon-carbon bonds. Both Suzuki and Heck couplings could be adapted for the synthesis of the target molecule.

Suzuki Coupling (Hypothetical Protocol):

This approach would involve the coupling of a biphenylboronic acid with an allylic partner or, more likely, the coupling of an arylboronic acid with a halo-biphenyl followed by olefination. A more direct, though less common, approach might involve the Suzuki coupling of 4-biphenylboronic acid with a suitable enol triflate or phosphate derived from isobutyraldehyde.

Heck Reaction (Hypothetical Protocol):

The Heck reaction could potentially be used to couple 4-bromobiphenyl with isobutylene in the presence of a palladium catalyst and a base. This reaction typically requires elevated temperatures and the use of a phosphine ligand to stabilize the palladium catalyst.

Data Presentation (Illustrative - Not from Literature):

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Suzuki Coupling4-Biphenylboronic acid, Allylic partner, Pd catalyst, BaseToluene/Water80 - 11012 - 24Data not availableData not available
Heck Reaction4-Bromobiphenyl, Isobutylene, Pd catalyst, Base, LigandDMF or Acetonitrile100 - 14018 - 48Data not availableData not available

Visualization of a Generic Synthetic Workflow

The following diagram illustrates a generalized workflow that could be applied to the synthesis and purification of this compound, based on the hypothetical methods described above.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_A Biphenyl Precursor (e.g., 4-Biphenylcarboxaldehyde) Reaction Reaction (e.g., Wittig Reaction) Reactant_A->Reaction Reactant_B C3 Building Block (e.g., Isopropylphosphonium Ylide) Reactant_B->Reaction Quenching Quenching Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure Product Purity_Analysis Purity Analysis (HPLC, GC) Purification->Purity_Analysis

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

While a direct benchmarking of literature methods for the synthesis of this compound is not currently possible due to a lack of published data, this guide provides a foundation for the rational design of its synthesis. The outlined Wittig, Grignard, and palladium-catalyzed cross-coupling reactions represent standard and reliable methodologies in organic synthesis. Researchers aiming to prepare this compound would need to undertake experimental optimization of one of these plausible routes. The systematic recording of reaction parameters and outcomes will be crucial for establishing a benchmark for the synthesis of this and related biphenyl derivatives. It is recommended that any successful synthesis be published to enrich the scientific literature and aid future research endeavors.

A Comparative Guide to Biphenyl Derivatives in Material Science: Unveiling the Potential of 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and material science, the landscape of advanced materials is in constant evolution. Biphenyl derivatives form a cornerstone of this advancement, offering a versatile scaffold for designing materials with tailored electronic and photophysical properties. This guide provides a comparative analysis of 3-(4-Biphenyl)-2-methyl-1-propene against two well-established biphenyl derivatives: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 2,2',7,7'-tetrakis(N,N-diphenylamino)-9,9'-spirobifluorene (Spiro-TAD). While CBP and Spiro-TAD have proven their mettle in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the potential of this compound remains largely unexplored in material science, presenting an intriguing avenue for future research.

This guide will delve into the known synthesis, thermal, photophysical, and electrochemical properties of CBP and Spiro-TAD, supported by experimental data. In contrast, for this compound, we will analyze its structural features to postulate its potential applications and performance, thereby highlighting research gaps and opportunities.

At a Glance: A Comparative Overview

To begin, a summary of the fundamental properties of the three biphenyl derivatives is presented in Table 1.

PropertyThis compound4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)2,2',7,7'-tetrakis(N,N-diphenylamino)-9,9'-spirobifluorene (Spiro-TAD)
CAS Number 53573-00-558328-31-7189363-47-1
Molecular Formula C₁₆H₁₆C₃₆H₂₄N₂C₇₃H₅₂N₄
Molecular Weight 208.3 g/mol 484.59 g/mol 1085.33 g/mol
Primary Application Potential monomer for polymers, organic synthesisHost material in OLEDsHole transport material in OLEDs and perovskite solar cells

In Focus: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) - The OLED Host Workhorse

CBP is a widely utilized host material in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good charge-transporting properties.[1] Its primary role is to form a matrix for phosphorescent guest emitters, facilitating efficient energy transfer and preventing self-quenching.

Synthesis of CBP

A common synthetic route to CBP involves the Ullmann coupling reaction between 4,4'-diiodobiphenyl and carbazole in the presence of a copper catalyst and a base.[2]

G cluster_reactants Reactants cluster_reagents Reagents r1 4,4'-diiodobiphenyl p1 CBP r1->p1 Ullmann Coupling r2 Carbazole r2->p1 re1 Copper catalyst re2 Base (e.g., K2CO3) re3 Solvent (e.g., 1,3-diisopropylbenzene) G cluster_reactants Reactants cluster_reagents Reagents r1 2,2',7,7'-tetrabromo-9,9'-spirobifluorene p1 Spiro-TAD r1->p1 Buchwald-Hartwig Amination r2 Diphenylamine r2->p1 re1 Palladium catalyst re2 Ligand (e.g., XPhos) re3 Base (e.g., K3PO4) re4 Solvent (e.g., Toluene) G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_device Device Fabrication & Testing s1 Polymerization of This compound s2 Purification by precipitation/chromatography s1->s2 c1 Thermal Analysis (TGA, DSC) s2->c1 c2 Photophysical Analysis (UV-Vis, Photoluminescence) s2->c2 c3 Electrochemical Analysis (Cyclic Voltammetry) s2->c3 d1 Fabricate OLED/Solar Cell c1->d1 c2->d1 c3->d1 d2 Measure Device Performance (Efficiency, Lifetime) d1->d2

References

Characterization of Byproducts in the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a synthesized compound is critical for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of potential byproducts generated during the synthesis of 3-(4-Biphenyl)-2-methyl-1-propene, a key intermediate in various chemical industries. We will explore the likely synthesis pathways, potential byproducts, and the analytical methodologies for their characterization.

The synthesis of this compound typically proceeds via palladium-catalyzed cross-coupling reactions. The two most probable routes are the Heck reaction and the Suzuki coupling reaction. Each of these methods, while effective, can generate a unique set of byproducts that need to be identified and quantified.

Comparison of Potential Synthesis Routes and Their Byproducts

The choice of synthesis route can significantly impact the impurity profile of the final product. Below is a comparison of the Heck and Suzuki reactions for the synthesis of this compound, along with their anticipated byproducts.

Synthesis RouteReactantsPotential Byproducts
Heck Reaction 4-Bromobiphenyl and IsobutyleneHomocoupling product (Biphenyl-biphenyl), Isomeric products (e.g., 1-(4-Biphenyl)-2-methyl-1-propene), Reduced starting material (Biphenyl), Products of side reactions with the solvent or base.
Suzuki Coupling 4-Biphenylboronic acid and a 2-methylallyl electrophile (e.g., acetate, halide)Homocoupling product of the boronic acid (Biphenyl-biphenyl), Protodeboronation product (Biphenyl), Byproducts from the reaction of the electrophile.

Experimental Protocols for Byproduct Characterization

Accurate characterization of byproducts is essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate the main product from its byproducts and quantify their relative abundance.

  • Method:

    • A C18 reverse-phase column is typically used with a gradient elution method.

    • The mobile phase can consist of a mixture of acetonitrile and water, with the gradient adjusted to achieve optimal separation.

    • A UV detector set at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm) is used for detection.

    • Quantification is performed by comparing the peak areas of the byproducts to that of a reference standard of the main product.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify the chemical structure of volatile byproducts.

  • Method:

    • A capillary column with a non-polar stationary phase (e.g., DB-5ms) is suitable for separating the components.

    • The oven temperature is programmed to ramp up to ensure the elution of all components.

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information about isolated byproducts.

  • Method:

    • Byproducts are first isolated using preparative HPLC or column chromatography.

    • ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃).

    • Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to elucidate the complete chemical structure.

Visualizing Synthesis and Characterization Workflows

To better illustrate the processes involved, the following diagrams outline the synthesis pathways and the analytical workflow for byproduct characterization.

Synthesis_Pathways cluster_heck Heck Reaction cluster_suzuki Suzuki Coupling heck_reactants 4-Bromobiphenyl + Isobutylene heck_product This compound heck_reactants->heck_product Pd Catalyst, Base heck_byproducts Homocoupling Products Isomeric Products Reduced Starting Material heck_product->heck_byproducts suzuki_reactants 4-Biphenylboronic acid + 2-Methylallyl Electrophile suzuki_product This compound suzuki_reactants->suzuki_product Pd Catalyst, Base suzuki_byproducts Homocoupling Products Protodeboronation Product suzuki_product->suzuki_byproducts Analytical_Workflow start Crude Product Mixture hplc HPLC Analysis (Separation & Quantification) start->hplc gcms GC-MS Analysis (Volatile Impurity ID) start->gcms isolation Isolation of Unknowns (Preparative HPLC) hplc->isolation Unknown Peaks > Threshold report Impurity Profile Report hplc->report gcms->report nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr nmr->report

Safety Operating Guide

Proper Disposal of 3-(4-Biphenyl)-2-methyl-1-propene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-(4-Biphenyl)-2-methyl-1-propene as a non-halogenated, flammable, and environmentally hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Summary of Key Hazards and Disposal Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 53573-00-5), the hazard profile is extrapolated from the structurally similar compound, biphenyl. Biphenyl is known to be very toxic to aquatic life with long-lasting effects, and it can cause skin, eye, and respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

PropertyInformation (based on Biphenyl as a proxy)Source
Physical State Solid[2]
Flash Point 113 °C / 235.4 °F[2]
Boiling Point 255 °C / 491 °F[2]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life with long lasting effects.[1][3]
Primary Disposal Route Approved hazardous waste disposal plant.[2][3]

Experimental Protocol: Waste Segregation and Collection

The primary principle for managing this type of chemical waste is segregation.[4] this compound is a non-halogenated aromatic hydrocarbon. It should be collected in a designated waste container for non-halogenated organic solvents.[4][5][6] Mixing it with halogenated solvents will result in a more complex and costly disposal process.[4][6]

Materials:

  • Appropriate chemical-resistant waste container (e.g., high-density polyethylene or glass) with a secure screw-top cap.

  • Hazardous waste label.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Container Preparation: Select a clean, dry, and compatible waste container. Ensure the container is in good condition with no cracks or leaks.[7]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").

    • The date accumulation begins.

  • Waste Collection:

    • Carefully transfer the waste this compound into the labeled container.

    • If the chemical is in a solid form, it can be transferred directly. If it is dissolved in a non-halogenated solvent, the solution should be added to the container.

    • Do not mix with incompatible materials such as acids, bases, or oxidizers.[7]

  • Container Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[2][5]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[2][7]

    • The SAA should be in a well-ventilated area, away from sources of ignition.[2]

  • Disposal Request: Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize Waste cluster_collection Step 2: Collect Waste cluster_storage_disposal Step 3: Storage & Disposal start Generate this compound waste is_halogenated Is the waste halogenated? start->is_halogenated non_halogenated_container Collect in a labeled 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No halogenated_container Collect in a labeled 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes store_saa Store container in a designated Satellite Accumulation Area (SAA) non_halogenated_container->store_saa halogenated_container->store_saa request_pickup Request pickup from EHS or licensed waste contractor store_saa->request_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Biphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Biphenyl)-2-methyl-1-propene was not located. The following guidance is based on the potential hazards associated with its structural components: an aromatic biphenyl group and a substituted alkene. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, treating it as potentially hazardous.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Based on the general safety protocols for handling aromatic hydrocarbons and alkenes, the following personal protective equipment is recommended.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[3]Protects eyes from potential splashes of the chemical, which, like related compounds, may cause serious eye irritation.[4][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Aromatic hydrocarbons and alkenes can cause skin irritation.[1][4][5] It is crucial to change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat worn over appropriate personal clothing (long pants and closed-toe shoes).[2]Protects skin and personal clothing from spills. Alkenes can be flammable, making a flame-resistant lab coat a necessary precaution.[1]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a respirator may be necessary.Aromatic hydrocarbons can have low vapor pressures and may be inhaled.[7] Proper ventilation is the primary engineering control to minimize inhalation exposure. May cause respiratory irritation.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring a clean workspace.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.

  • Reactions: If the compound is to be used in a reaction, ensure the glassware is properly secured.[3]

  • Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Store away from sources of ignition, as alkenes can be flammable.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Experimental Workflow: Safe Handling and Disposal

G prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Dispense Chemical - Perform Experiment prep->handling Proceed with caution decon Decontamination - Clean Work Area - Clean Equipment handling->decon waste_collection Waste Collection - Collect Contaminated Items - Use Labeled Waste Container handling->waste_collection Generate Waste storage Secure Storage - Seal & Label Container - Store Appropriately decon->storage decon->waste_collection Generate Waste end_process End Process storage->end_process disposal Final Disposal - Contact EHS - Follow Regulations waste_collection->disposal disposal->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.